molecular formula C27H32N8O2 B15612036 Pruvonertinib CAS No. 2064269-82-3

Pruvonertinib

Katalognummer: B15612036
CAS-Nummer: 2064269-82-3
Molekulargewicht: 500.6 g/mol
InChI-Schlüssel: OEFWUILIMFIVSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pruvonertinib is an orally bioavailable, mutant-selective, third-generation epidermal growth factor receptor (EGFR) inhibitor, with potential antineoplastic activity. Upon oral administration, this compound targets, binds to and inhibits the activity of EGFR with exon 20 insertion (Ex20ins) activating mutations, the gatekeeper mutation T790M and some other rare mutations, thereby preventing EGFR-mediated signaling. This may both induce cell death and inhibit tumor growth in EGFR-overexpressing tumor cells. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.

Eigenschaften

CAS-Nummer

2064269-82-3

Molekularformel

C27H32N8O2

Molekulargewicht

500.6 g/mol

IUPAC-Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(8-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide

InChI

InChI=1S/C27H32N8O2/c1-7-25(36)30-20-15-21(24(37-6)16-22(20)34(5)14-13-33(3)4)32-27-28-11-10-19(31-27)23-17-29-26-18(2)9-8-12-35(23)26/h7-12,15-17H,1,13-14H2,2-6H3,(H,30,36)(H,28,31,32)

InChI-Schlüssel

OEFWUILIMFIVSE-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Mobocertinib in EGFR Exon 20 Insertion NSCLC

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: Initial searches for "Pruvonertinib" did not yield specific results for a drug with this name in the context of EGFR exon 20 insertion Non-Small Cell Lung Cancer (NSCLC). It is possible that this is a novel compound with limited public information or an alternative name. To fulfill the detailed requirements of your request for an in-depth technical guide, this document has been prepared on Mobocertinib (B609201) , a well-characterized, first-in-class oral tyrosine kinase inhibitor that was developed for this specific indication.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of EGFR Exon 20 Insertions

Non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations is a well-defined molecular subset of the disease. While classic mutations, such as exon 19 deletions and the L858R point mutation, are effectively targeted by several generations of tyrosine kinase inhibitors (TKIs), EGFR exon 20 insertion (Ex20ins) mutations have historically conferred resistance to these agents.[1][2][3] These mutations, which account for approximately 4-12% of all EGFR-mutated NSCLC, are a heterogeneous group of in-frame insertions or duplications that alter the structure of the ATP-binding pocket of the EGFR kinase domain.[1][2][4] This structural change leads to steric hindrance, preventing the effective binding of first and second-generation TKIs.[5] Mobocertinib (formerly TAK-788) is a novel, irreversible EGFR TKI specifically designed to overcome this challenge and potently inhibit EGFR Ex20ins mutants.[4][6]

Core Mechanism of Action

Mobocertinib is a first-in-class oral TKI that selectively and irreversibly targets EGFR Ex20ins mutations.[1][7] Its mechanism is rooted in its unique molecular structure, which was optimized from osimertinib's scaffold.[6]

  • Covalent Inhibition: Mobocertinib is designed to form a covalent bond with the Cysteine 797 residue located in the ATP-binding pocket of the EGFR kinase domain.[6][7] This irreversible binding leads to sustained and potent inhibition of EGFR kinase activity.

  • Structural Accommodation: The key challenge with EGFR Ex20ins is the altered conformation of the P-loop in the kinase domain, which constricts the drug-binding pocket. Mobocertinib's structure is designed to fit within this constrained pocket, allowing it to effectively engage its target where other TKIs fail.[8]

  • Selectivity Profile: While potently inhibiting EGFR Ex20ins variants, mobocertinib was also designed to have selectivity over wild-type (WT) EGFR.[4][9] However, the therapeutic window is narrower than that of third-generation TKIs for classical mutations, which accounts for some of the observed on-target, wild-type EGFR-related toxicities like diarrhea and rash.[10][11]

Downstream Signaling Pathway Inhibition

The constitutive activation of EGFR due to Ex20ins mutations leads to the persistent stimulation of downstream signaling cascades that drive tumor cell proliferation, survival, and growth.[5][12] The primary pathways affected are:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for regulating cell proliferation and differentiation.

  • PI3K-AKT-mTOR Pathway: This cascade is a key regulator of cell survival, growth, and metabolism.

By irreversibly binding to and inhibiting the autophosphorylation of the mutated EGFR, mobocertinib effectively blocks the initiation of these downstream signals.[5][13] This leads to the suppression of tumor cell proliferation and the induction of apoptosis. Preclinical studies have confirmed that mobocertinib treatment leads to a dose-dependent inhibition of phosphorylated EGFR (p-EGFR) in cell lines harboring EGFR Ex20ins mutations.[10][14]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_Ex20ins EGFR Exon 20 Insertion Mutant RAS RAS EGFR_Ex20ins->RAS Activates PI3K PI3K EGFR_Ex20ins->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Mobocertinib Mobocertinib Mobocertinib->EGFR_Ex20ins Inhibits (Covalent Bond at Cys797)

Figure 1: Mobocertinib Inhibition of EGFR Ex20ins Downstream Signaling.

Quantitative Data Presentation

The efficacy of mobocertinib has been quantified in both preclinical models and clinical trials.

IC₅₀ (half-maximal inhibitory concentration) values represent the drug concentration required to inhibit 50% of the target's activity or cell viability.

Cell Line / TargetEGFR Mutation StatusMobocertinib IC₅₀ (nM)Comparator IC₅₀ (nM)
Ba/F3 Engineered Cells
V769_D770insASV11-
Multiple Ex20ins Variants2.7 - 22.5-
Wild-Type (WT)34.5-
del19 / L858R1.3 - 4.0-
Patient-Derived Cells
CUTO14A767_V769dupASV33Afatinib: 66, Osimertinib: 575
LU0387NPH insertion21Afatinib: 23, Osimertinib: 195

Data sourced from multiple preclinical studies.[9][13][15]

Data from the platinum-pretreated patient (PPP) cohort (n=114) receiving 160 mg once daily.

Efficacy EndpointResult95% Confidence Interval (CI)
Overall Response Rate (ORR)
- Independent Review Committee (IRC)28%20% - 37%
- Investigator Assessment35%26% - 45%
Median Duration of Response (DoR)
- IRC Assessment17.5 months7.4 - 20.3 months
Median Progression-Free Survival (PFS)
- IRC Assessment7.3 months5.5 - 9.2 months
Median Overall Survival (OS) 24.0 months14.6 - 28.8 months

Data sourced from the pivotal Phase 1/2 clinical trial.[2][11][16][17]

Experimental Protocols

The following are representative methodologies for key experiments used to characterize mobocertinib.

Objective: To determine the concentration of mobocertinib required to inhibit the growth of cancer cell lines by 50%.

Methodology:

  • Cell Plating: Ba/F3 cells engineered to express specific EGFR mutations (e.g., Ex20ins, WT, L858R) or patient-derived NSCLC cell lines are seeded into 96-well microplates at a density of 5,000 - 10,000 cells per well. Cells are allowed to adhere and stabilize overnight in a humidified incubator at 37°C and 5% CO₂.

  • Drug Treatment: A stock solution of mobocertinib is serially diluted to create a range of concentrations. The cell culture medium is replaced with fresh medium containing the various concentrations of mobocertinib or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 72 hours under standard cell culture conditions.

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). MTT solution is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Data Analysis: The formazan crystals are solubilized, and the absorbance is read on a microplate reader at 570 nm. The percentage of cell growth inhibition is calculated relative to the vehicle control. IC₅₀ values are determined by plotting the inhibition percentage against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plate_Cells 1. Plate EGFR-mutant NSCLC cells in 96-well plates Treat_Cells 3. Treat cells with Mobocertinib or vehicle control Plate_Cells->Treat_Cells Prepare_Drug 2. Prepare serial dilutions of Mobocertinib Prepare_Drug->Treat_Cells Incubate 4. Incubate for 72 hours Treat_Cells->Incubate MTT_Assay 5. Add MTT reagent and incubate for 4 hours Incubate->MTT_Assay Read_Plate 6. Solubilize formazan and read absorbance MTT_Assay->Read_Plate Calculate_IC50 7. Calculate IC50 values from dose-response curve Read_Plate->Calculate_IC50

Figure 2: Experimental Workflow for In Vitro Cell Viability Assay.

Objective: To evaluate the anti-tumor efficacy of mobocertinib in a living animal model.

Methodology:

  • Model Establishment: Immunodeficient mice (e.g., NU/NU nude mice) are subcutaneously injected with human NSCLC cells harboring an EGFR Ex20ins mutation (e.g., 1x10⁷ cells suspended in Matrigel).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly with calipers using the formula: Volume = (length × width²)/2.

  • Randomization & Treatment: Once tumors reach the target size, mice are randomized into treatment and control groups. The treatment group receives mobocertinib daily via oral gavage at a specified dose (e.g., 25-50 mg/kg). The control group receives the vehicle solution on the same schedule.

  • Monitoring: Tumor volume and animal body weight (as a measure of toxicity) are monitored every 2-3 days for the duration of the study (e.g., 21-28 days).

  • Endpoint Analysis: At the end of the study, the percentage of tumor growth inhibition is calculated for the treatment group compared to the control group. Tumors may be excised for further pharmacodynamic analysis (e.g., Western blot for p-EGFR).

Resistance Mechanisms

As with other targeted therapies, acquired resistance can limit the long-term efficacy of mobocertinib. Preclinical studies have identified the EGFR C797S mutation as a potential on-target mechanism of resistance.[10][14] The C797S mutation alters the covalent binding site for mobocertinib, converting it to a serine residue and thereby preventing the irreversible inhibition. In cellular models, the presence of C797S alongside an activating mutation led to a greater than 200-fold increase in the IC₅₀ for mobocertinib, indicating significant resistance.[10][14] Other potential resistance mechanisms may involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling.[18]

Resistance_Mechanism Mobocertinib Mobocertinib Covalent_Bond Forms Irreversible Covalent Bond Mobocertinib->Covalent_Bond No_Bond Prevents Covalent Bond Formation Mobocertinib->No_Bond EGFR_Ex20ins_C797 EGFR Ex20ins (with Cysteine 797) EGFR_Ex20ins_C797->Covalent_Bond Inhibition Inhibition of EGFR Signaling Covalent_Bond->Inhibition Tumor_Suppression Tumor Suppression Inhibition->Tumor_Suppression EGFR_Ex20ins_S797 Acquired C797S Mutation EGFR Ex20ins (with Serine 797) EGFR_Ex20ins_S797->No_Bond Resistance Drug Resistance (Reactivation of Signaling) No_Bond->Resistance Tumor_Progression Tumor Progression Resistance->Tumor_Progression

Figure 3: Logical Flow of Mobocertinib Action and C797S Resistance.

Conclusion

Mobocertinib represents a significant advancement in the targeted therapy of NSCLC by providing a specifically designed oral inhibitor for the historically difficult-to-treat EGFR exon 20 insertion patient population. Its mechanism of action is defined by its ability to fit into the sterically hindered ATP-binding pocket and form an irreversible covalent bond with Cys797, leading to potent and sustained inhibition of downstream oncogenic signaling. While demonstrating meaningful clinical benefit, the development of resistance, notably through the C797S mutation, underscores the need for ongoing research into next-generation inhibitors and combination strategies.

References

An In-depth Technical Guide to the Downstream Signaling Pathways Affected by Pirtobrutinib

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the mechanism of action and downstream signaling consequences of Pirtobrutinib, a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).

Introduction to Pirtobrutinib

Pirtobrutinib (formerly LOXO-305) is a novel, potent, and highly selective non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Unlike first and second-generation covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib, zanubrutinib) that form a permanent bond with a cysteine residue (C481) in the BTK active site, Pirtobrutinib binds reversibly to the ATP-binding pocket.[3][4] This distinct mechanism of action allows Pirtobrutinib to effectively inhibit both wild-type BTK and BTK harboring the C481S mutation, a common mechanism of acquired resistance to covalent BTK inhibitors.[1][5] Pirtobrutinib's high selectivity, with over 300-fold greater affinity for BTK than 98% of other kinases, contributes to a favorable safety profile with a low incidence of off-target effects often associated with other BTK inhibitors.[6][7]

Mechanism of Action and Core Signaling Pathway

Pirtobrutinib exerts its therapeutic effect by directly inhibiting the enzymatic activity of BTK. BTK is a non-receptor tyrosine kinase that plays a central role in transducing signals from the B-cell receptor (BCR).[1][8] Activation of the BCR by antigens initiates a signaling cascade that is essential for B-cell development, proliferation, survival, and differentiation.[9][10]

The binding of Pirtobrutinib to BTK stabilizes the kinase in an inactive conformation, which has been shown to prevent the upstream phosphorylation of Tyr551 in the activation loop, a step that is not affected by covalent BTK inhibitors.[11][12] Consequently, Pirtobrutinib potently inhibits the autophosphorylation of BTK at Tyr223, a key marker of its activation.[11]

By blocking BTK activity, Pirtobrutinib effectively halts the transmission of downstream signals that are crucial for malignant B-cell survival and proliferation.[1] This leads to the inhibition of key downstream signaling molecules, including Phospholipase C gamma 2 (PLCγ2), Protein Kinase B (AKT), and Nuclear Factor-kappa B (NF-κB).[1] The ultimate cellular consequences of this signaling blockade are the induction of apoptosis (programmed cell death) and the inhibition of tumor growth in B-cell malignancies.[1]

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 PI3K PI3K BTK->PI3K Pirtobrutinib Pirtobrutinib Pirtobrutinib->BTK Inhibition NFkB NF-κB PLCg2->NFkB AKT AKT PI3K->AKT AKT->NFkB Transcription Gene Transcription NFkB->Transcription Pro_Survival Cell Proliferation & Survival Transcription->Pro_Survival Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis cluster_invivo In Vivo Analysis Biochemical_Assay Biochemical Kinase Assay (e.g., IMAP, LanthaScreen) Kinome_Scan Kinome Selectivity Profiling (KINOMEscan) Cell_Culture Cell Culture (Cell Lines or Primary Cells) Drug_Treatment Pirtobrutinib Treatment (Dose-Response) Cell_Culture->Drug_Treatment Phospho_Assay BTK Autophosphorylation Assay (Western Blot / ELISA) Drug_Treatment->Phospho_Assay Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Drug_Treatment->Proliferation_Assay Xenograft Xenograft Models Clinical_Trials Clinical Trials (e.g., BRUIN study) Xenograft->Clinical_Trials

References

Beyond the Primary Target: A Technical Guide to the Putative Off-Target Profile of Pruvonertinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pruvonertinib (also known as YK-029A) is a third-generation, orally bioavailable, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) engineered to target EGFR exon 20 insertion (Ex20ins) and T790M resistance mutations in non-small cell lung cancer (NSCLC).[1][2] While its primary mechanism of action involves the potent and selective inhibition of these mutant forms of EGFR, a comprehensive understanding of its broader kinase selectivity profile is critical for anticipating potential mechanisms of resistance, predicting off-target toxicities, and identifying opportunities for rational combination therapies. This technical guide provides an in-depth overview of the potential molecular targets of this compound beyond EGFR. It outlines standard experimental methodologies for determining kinase inhibitor selectivity and presents a hypothetical kinase inhibition profile to illustrate the expected data from such analyses. Furthermore, this document includes diagrams of relevant signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field.

Introduction to this compound and Kinase Selectivity

This compound is a covalent inhibitor that irreversibly binds to the cysteine residue at position 797 in the ATP-binding pocket of EGFR. This mechanism is effective against activating EGFR mutations as well as the T790M gatekeeper mutation, which confers resistance to earlier-generation EGFR TKIs.[3] Clinical studies have demonstrated promising antitumor activity and a manageable safety profile for this compound in patients with NSCLC harboring EGFR mutations.[2][4]

However, like most kinase inhibitors, this compound is unlikely to be entirely specific for its intended target. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites. Inhibition of these "off-target" kinases can lead to a range of biological effects, some of which may be therapeutically beneficial, while others can result in adverse events. Common on-target and off-target side effects for EGFR TKIs include diarrhea and rash, which are often linked to the inhibition of wild-type EGFR in healthy tissues.[3][5] Therefore, a thorough characterization of a TKI's selectivity is a cornerstone of its preclinical and clinical development.

Putative Off-Target Kinase Profile of this compound

While a comprehensive, publicly available kinase selectivity panel for this compound has not been released, this section presents a hypothetical dataset to illustrate the format and type of information generated from such a screening. The kinases included in the table below are chosen for their relevance in cancer signaling and as common off-targets for other EGFR TKIs.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

Kinase TargetFamilyIC₅₀ (nM)Percent Inhibition @ 1 µMPutative Biological Implication
EGFR (L858R/T790M) RTK 5 99% Primary Target (On-Target)
EGFR (Exon 19 Del) RTK 8 98% Primary Target (On-Target)
EGFR (WT) RTK 250 75% Potential for skin and GI toxicity
HER2 (ERBB2)RTK80045%Modulation of related signaling pathways
HER4 (ERBB4)RTK>1000<30%Minimal activity expected
SRCNon-RTK60055%Potential modulation of cell motility
ABL1Non-RTK>1000<20%Low likelihood of ABL-related effects
LCKNon-RTK75050%Potential for immunomodulatory effects
BTKNon-RTK90040%Potential for effects on B-cell signaling
AURKASer/Thr>1000<15%Low likelihood of mitotic disruption
PLK1Ser/Thr>1000<10%Low likelihood of mitotic disruption

Disclaimer: The data in this table are purely illustrative and do not represent actual experimental results for this compound. They are intended to demonstrate how quantitative data on off-target kinase inhibition is typically presented.

Experimental Protocols for Kinase Profiling

The determination of a kinase inhibitor's selectivity profile involves a combination of in vitro biochemical assays and cell-based assays.

In Vitro Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of purified kinases.

Methodology: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.[6]

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a suitable substrate (peptide or protein), ATP at a concentration near the Kₘ of the kinase, and the necessary cofactors in a reaction buffer.

  • Inhibitor Addition: this compound is serially diluted to a range of concentrations and added to the reaction mixture. A DMSO control (vehicle) is also included.

  • Kinase Reaction: The reaction is initiated by the addition of the ATP/substrate solution and incubated at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal Generation: Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition: The luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percent inhibition at each concentration of this compound is calculated relative to the DMSO control. The IC₅₀ value is determined by fitting the dose-response curve to a suitable nonlinear regression model.

Cellular EGFR Autophosphorylation Assay

Objective: To assess the ability of this compound to inhibit EGFR signaling within a cellular context.

Methodology: This is typically performed using Western blotting to detect the phosphorylation status of EGFR.

  • Cell Culture: A human cancer cell line with a relevant EGFR mutation (e.g., NCI-H1975, which harbors L858R and T790M mutations) is cultured to approximately 80% confluency.

  • Serum Starvation: Cells are serum-starved for 12-24 hours to reduce basal levels of kinase activity.

  • Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.

  • Ligand Stimulation: Cells are stimulated with a ligand such as Epidermal Growth Factor (EGF) (e.g., 100 ng/mL) for 5-10 minutes at 37°C to induce EGFR autophosphorylation.

  • Cell Lysis: Cells are washed with cold phosphate-buffered saline (PBS) and then lysed with a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the BCA assay.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) and total EGFR.

  • Detection and Analysis: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified, and the ratio of p-EGFR to total EGFR is calculated to determine the extent of inhibition.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the primary EGFR signaling pathway and a hypothetical pathway affected by an off-target kinase.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway inhibited by this compound.

Off_Target_Pathway This compound This compound OffTargetKinase Off-Target Kinase (e.g., SRC) This compound->OffTargetKinase Inhibits DownstreamEffector Downstream Effector OffTargetKinase->DownstreamEffector Activates CellularResponse Cellular Response (e.g., Altered Motility, Adverse Event) DownstreamEffector->CellularResponse

Caption: Hypothetical off-target effect of this compound.

Experimental Workflow

Kinase_Profiling_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay A1 Prepare Kinase Panel (Purified Enzymes) A2 Add Serial Dilutions of this compound A1->A2 A3 Initiate Kinase Reaction (add ATP/Substrate) A2->A3 A4 Measure Kinase Activity (e.g., Luminescence) A3->A4 A5 Calculate IC50 Values A4->A5 Data_Integration Integrate Data to Build Selectivity Profile A5->Data_Integration B1 Culture EGFR-Mutant Cancer Cells B2 Treat Cells with This compound B1->B2 B3 Stimulate with EGF B2->B3 B4 Lyse Cells and Perform Western Blot B3->B4 B5 Quantify p-EGFR/ Total EGFR Ratio B4->B5 B5->Data_Integration

References

In Vitro Characterization of Pruvonertinib's Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Pruvonertinib (also known as Rilzabrutinib (B1431308) or PRN1008), a potent and selective, orally active, reversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK). The data and protocols summarized herein are essential for understanding the mechanism of action, potency, and selectivity of this compound, making it a valuable resource for researchers in immunology, oncology, and drug development.

Data Presentation: Quantitative Analysis of this compound's In Vitro Activity

The following tables summarize the key quantitative data on this compound's in vitro activity, including its biochemical potency against BTK and other kinases, as well as its effects in various cellular assays.

Table 1: Biochemical Potency and Kinase Selectivity of this compound

Kinase TargetIC50 (nM)Percent Inhibition @ 1 µM
BTK 1.3 ± 0.5 >90%
TEC0.8 ± 0.1>90%
BMX1.0 ± 0.1>90%
RLK (TXK)1.2 ± 0.3>90%
BLK6.3 ± 0.7>90%
ERBB4Not specified>90%

Data compiled from a screening of 251 kinases. Only kinases with >90% inhibition at 1 µM are listed with their corresponding IC50 values where available.[1][2]

Table 2: In Vitro Cellular Activity of this compound

AssayCell Type/SystemEndpointIC50 (nM)
B-cell Proliferation (anti-IgM induced)Human B-cellsProliferation5 ± 2.4
B-cell Activation (CD69 expression)Human B-cellsCD69 Expression126 ± 32
Platelet Aggregation (plaque-stimulated)Human PlateletsAggregation160
CytotoxicityHCT-116 (epithelial cell line)Cell ViabilityNo cytotoxicity observed

[1][3]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Biochemical Kinase Inhibition Assay (Caliper Electrophoresis Method)

This assay determines the half-maximal inhibitory concentration (IC50) of this compound against purified kinase enzymes.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound (serial dilutions)

  • Caliper Life Sciences microfluidic electrophoresis system

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

  • In a reaction plate, add the kinase, the peptide substrate, and the this compound dilution.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop buffer.

  • Analyze the reaction products using a Caliper microfluidic electrophoresis system to separate the phosphorylated and unphosphorylated substrate.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Kinase Selectivity Profiling

To assess the selectivity of this compound, it is screened against a large panel of purified kinases.

Procedure:

  • A single high concentration of this compound (e.g., 1 µM) is tested against a panel of over 250 different kinases using a biochemical assay format (as described in 2.1 or a similar method).[1]

  • The percent inhibition for each kinase is determined.

  • For kinases showing significant inhibition (e.g., >50% or >90%), a full IC50 curve is generated to determine the precise potency.[1]

B-cell Proliferation Assay

This cellular assay measures the effect of this compound on the proliferation of primary human B-cells stimulated through the B-cell receptor (BCR).

Materials:

  • Isolated primary human B-cells

  • RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin

  • Anti-IgM antibody (for BCR stimulation)

  • This compound (serial dilutions)

  • Cell proliferation reagent (e.g., BrdU or [3H]-thymidine)

Procedure:

  • Plate primary human B-cells in a 96-well plate.

  • Treat the cells with serial dilutions of this compound for a specified pre-incubation period.

  • Stimulate the B-cells with an anti-IgM antibody to induce proliferation.

  • Incubate the cells for a period of time (e.g., 72 hours).

  • Add a cell proliferation reagent (e.g., BrdU) for the final hours of incubation.

  • Lyse the cells and measure the incorporation of the proliferation reagent according to the manufacturer's instructions.

  • Calculate the percentage of proliferation inhibition for each this compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.[4]

Platelet Aggregation Assay

This assay evaluates the functional consequence of BTK inhibition by this compound on platelet activation and aggregation.

Materials:

  • Freshly drawn human whole blood or platelet-rich plasma

  • Platelet aggregation agonist (e.g., collagen, atherosclerotic plaque homogenate)

  • This compound (serial dilutions)

  • Platelet aggregometer

Procedure:

  • Pre-incubate the blood or platelet-rich plasma with serial dilutions of this compound or a vehicle control.

  • Add a platelet aggregation agonist to initiate aggregation.

  • Monitor the change in light transmission or impedance in a platelet aggregometer to measure the extent of aggregation over time.

  • Calculate the percentage of aggregation inhibition for each this compound concentration compared to the vehicle control.

  • Determine the IC50 value from the resulting dose-response curve.[3]

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the B-cell receptor (BCR) signaling pathway and the point of inhibition by this compound.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen Binding CD79 CD79a/b SYK SYK CD79->SYK Recruitment & Activation LYN->CD79 Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3_DAG IP3 & DAG PIP2->IP3_DAG PKC PKCβ IP3_DAG->PKC Activation NFkB NF-κB Activation PKC->NFkB This compound This compound This compound->BTK

Caption: B-cell receptor signaling pathway and this compound's mechanism of action.

Experimental Workflow Diagram

The following diagram outlines the general workflow for characterizing the in vitro activity of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Enzyme_Assay BTK Enzyme Inhibition Assay Selectivity_Screen Kinase Selectivity Screen (>250 Kinases) Enzyme_Assay->Selectivity_Screen IC50_Determination Off-target IC50 Determination Selectivity_Screen->IC50_Determination B_Cell_Proliferation B-cell Proliferation Assay B_Cell_Activation B-cell Activation Assay Platelet_Aggregation Platelet Aggregation Assay Cytotoxicity_Assay Cytotoxicity Assay This compound This compound This compound->Enzyme_Assay This compound->B_Cell_Proliferation This compound->B_Cell_Activation This compound->Platelet_Aggregation This compound->Cytotoxicity_Assay

Caption: General workflow for in vitro characterization of this compound.

Kinase Selectivity Profile

The following diagram illustrates the high selectivity of this compound for BTK and a few other related kinases.

Kinase_Selectivity cluster_inhibited Significantly Inhibited Kinases (>90% @ 1µM) cluster_not_inhibited Vast Majority of Kinome Not Significantly Inhibited BTK BTK TEC TEC BMX BMX RLK RLK BLK BLK ERBB4 ERBB4 Other_Kinases ~245 Other Kinases This compound This compound This compound->BTK This compound->TEC This compound->BMX This compound->RLK This compound->BLK This compound->ERBB4 This compound->Other_Kinases

Caption: Kinase selectivity profile of this compound at 1 µM.

References

Pruvonertinib's Impact on Cancer Cell Proliferation and Apoptosis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available preclinical data on a compound named "pruvonertinib" specifically detailing its effects on cancer cell proliferation and apoptosis is limited. The National Cancer Institute (NCI) Drug Dictionary defines this compound as an orally bioavailable, mutant-selective, third-generation epidermal growth factor receptor (EGFR) inhibitor.[1] Given this classification and the scarcity of specific data, this technical guide will use Osimertinib , a well-characterized third-generation EGFR inhibitor, as a representative agent to illustrate the anticipated mechanisms of action, effects on cancer cell proliferation and apoptosis, and the experimental protocols used for their evaluation. The data and pathways described herein are based on studies of Osimertinib and are intended to provide a framework for understanding how a compound like this compound is expected to function.

Executive Summary

Third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) represent a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC) and other malignancies driven by EGFR mutations. These inhibitors are designed to selectively target sensitizing EGFR mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation, while sparing wild-type EGFR.[2][3] This selectivity enhances their therapeutic index, leading to potent anti-tumor activity with a more manageable side-effect profile compared to earlier-generation EGFR TKIs. By irreversibly binding to the ATP-binding site of mutant EGFR, these compounds effectively block downstream signaling pathways crucial for cancer cell proliferation and survival, ultimately leading to cell cycle arrest and apoptosis. This document provides an in-depth technical overview of the molecular mechanisms, preclinical data on cell proliferation and apoptosis, and detailed experimental protocols relevant to the study of a third-generation EGFR inhibitor like this compound.

Mechanism of Action: Inhibition of EGFR Signaling

This compound, as a third-generation EGFR inhibitor, is designed to irreversibly bind to the cysteine-797 residue in the ATP-binding pocket of mutant EGFR.[3] This covalent bond formation leads to a sustained inhibition of EGFR kinase activity. The inhibition of mutant EGFR prevents its autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[2][4] The sustained blockade of these pathways in EGFR-dependent cancer cells disrupts essential cellular processes, leading to a halt in cell division and the induction of programmed cell death.[2]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound (EGFR Inhibitor) This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits mTOR->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

Effect on Cancer Cell Proliferation

The inhibition of the MAPK and PI3K/AKT pathways by third-generation EGFR inhibitors directly impacts the cell cycle machinery, leading to a significant reduction in cancer cell proliferation. This is often quantified by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines.

Quantitative Data: IC50 Values

The following table summarizes the IC50 values for Osimertinib in several EGFR-mutant non-small cell lung cancer (NSCLC) cell lines. These values highlight the compound's high potency against cells harboring activating and resistance mutations.

Cell LineEGFR Mutation StatusOsimertinib IC50 (nM)
PC-9exon 19 deletion~10-20
HCC827exon 19 deletion~10-30
H1975L858R & T790M~15-50
PC-9/GRexon 19 deletion & T790M~20-60

Note: IC50 values are approximate and can vary between studies and experimental conditions.

Effect on Cell Cycle

Third-generation EGFR inhibitors typically induce cell cycle arrest, predominantly at the G0/G1 phase.[5] This is a direct consequence of the downregulation of key cell cycle regulators. For instance, inhibition of the ERK and AKT pathways can lead to decreased expression of Cyclin D1 and increased expression of cell cycle inhibitors like p21 and p27.[5][6]

Induction of Apoptosis

By suppressing the pro-survival signals from the PI3K/AKT pathway, third-generation EGFR inhibitors promote apoptosis in cancer cells. The inhibition of AKT, a key negative regulator of apoptosis, allows for the activation of pro-apoptotic proteins and the execution of the apoptotic cascade.

Quantitative Data: Apoptosis Induction

Treatment of EGFR-mutant NSCLC cells with Osimertinib leads to a dose- and time-dependent increase in the percentage of apoptotic cells. This is often demonstrated by an increase in the population of Annexin V-positive cells. Studies have shown that treatment can significantly increase the apoptotic fraction compared to untreated controls.[7] Evidence of apoptosis is further substantiated by the detection of cleaved poly(ADP-ribose) polymerase (PARP), a key substrate of activated caspases.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effect of a compound like this compound on cancer cell proliferation and apoptosis.

Experimental_Workflow cluster_assays Assays start Start: Cancer Cell Culture treatment Treat cells with This compound (or vehicle) start->treatment incubation Incubate for 24-72 hours treatment->incubation proliferation_assay Cell Proliferation Assay (e.g., MTT) incubation->proliferation_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay data_analysis Data Analysis: - IC50 Calculation - % Apoptotic Cells proliferation_assay->data_analysis apoptosis_assay->data_analysis end End: Conclusion on Efficacy data_analysis->end

Caption: In Vitro Drug Testing Workflow.
Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8][9][10]

Materials:

  • Cancer cell lines of interest

  • This compound (or other test compound)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][11][12]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (containing Ca2+)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in the target cells by treating them with this compound for a specified time. Include both positive (e.g., treated with a known apoptosis inducer) and negative (vehicle-treated) controls.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour).[11]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

Third-generation EGFR inhibitors, exemplified by Osimertinib, demonstrate potent and selective anti-cancer activity by effectively inhibiting the proliferation of EGFR-mutant cancer cells and inducing apoptosis. This is achieved through the irreversible blockade of the EGFR signaling pathway, leading to cell cycle arrest and the activation of programmed cell death. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of new third-generation EGFR inhibitors like this compound, enabling a thorough characterization of their therapeutic potential. Further studies specifically on this compound are required to confirm these anticipated effects and to establish its unique preclinical profile.

References

The Structural Basis of Pruvonertinib's Selectivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pruvonertinib (also known as YK-029A) is a third-generation, orally bioavailable, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) engineered for high selectivity against EGFR activating mutations, including the T790M resistance mutation and challenging exon 20 insertions (EGFRex20ins), while sparing wild-type (WT) EGFR.[1][2][3] This selectivity profile translates into a promising therapeutic window, minimizing the dose-limiting toxicities associated with earlier generation EGFR TKIs that exhibit significant activity against WT EGFR. This technical guide elucidates the structural underpinnings of this compound's selectivity, detailing its molecular interactions within the EGFR kinase domain, summarizing its inhibitory potency, and outlining the experimental methodologies used to characterize its profile.

Introduction: The Challenge of EGFR-Mutant Non-Small Cell Lung Cancer

The discovery of activating mutations in the EGFR gene revolutionized the treatment of a subset of non-small cell lung cancer (NSCLC). First and second-generation EGFR TKIs offered significant clinical benefit; however, their efficacy is often limited by the emergence of resistance mutations, most commonly the T790M "gatekeeper" mutation, and by on-target toxicities resulting from the inhibition of wild-type EGFR in healthy tissues. Furthermore, a notable subset of NSCLC patients harbors EGFR exon 20 insertion mutations, which are historically refractory to conventional EGFR TKIs. This compound was specifically designed to address these challenges.

Structure-Activity Relationship and Design Strategy

This compound is a structural analogue of osimertinib (B560133), a successful third-generation EGFR TKI.[4] The design of this compound leveraged a computer-aided approach to optimize its interaction with the EGFR kinase domain, particularly in the presence of exon 20 insertion mutations. A key design objective was to enhance hydrophobic interactions with the P-loop of EGFR, specifically with the Phenylalanine residue at position 723 (Phe723).[2][5] This enhanced interaction contributes to its potent inhibition of EGFRex20ins mutants.

Like other third-generation irreversible inhibitors, this compound features a pyrimidine (B1678525) core that anchors the molecule in the ATP binding site and an acrylamide (B121943) warhead that forms a covalent bond with the cysteine residue at position 797 (Cys797) in the active site of EGFR. This covalent and irreversible binding is a hallmark of its potent and sustained inhibitory activity.

Quantitative Analysis of this compound's Kinase Inhibition Profile

The selectivity of this compound is quantitatively demonstrated by its differential inhibitory activity against various EGFR mutants compared to wild-type EGFR. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against key EGFR variants.

Kinase Target IC50 (nM) Reference
EGFR (Wild-Type)>1000[3]
EGFR (L858R/T790M)0.18[6]
EGFR (del19/T790M)Not Specified
EGFR (exon 20 insertion)Potent Inhibition[1][3]

Note: Specific IC50 values for all exon 20 insertion variants are not publicly available but are described as being potently inhibited.

Structural Basis for Selectivity: The Binding Mode of this compound

While a co-crystal structure of this compound with the EGFR kinase domain is not yet publicly available, its binding mode can be reliably inferred from its structural similarity to osimertinib and from molecular modeling studies. The key interactions governing its potency and selectivity are:

  • Covalent Bond Formation: The acrylamide moiety of this compound is positioned to form a covalent bond with the thiol group of Cys797, which is located at the edge of the ATP-binding pocket. This irreversible interaction ensures a prolonged inhibition of the kinase activity.

  • Hinge Region Interaction: The pyrimidine core of this compound forms hydrogen bonds with the hinge region of the EGFR kinase domain, specifically with the backbone amide of Met793. This is a canonical interaction for ATP-competitive kinase inhibitors.

  • Selectivity Pocket and Gatekeeper Residue: The T790M mutation, which confers resistance to earlier generation TKIs, involves the substitution of a smaller threonine residue with a bulkier methionine. This compound's structure is designed to accommodate the methionine at position 790, and it forms favorable van der Waals interactions with it. In contrast, the interaction with the wild-type threonine at this position is less optimal, contributing to its selectivity for the T790M mutant.[7]

  • P-Loop Interaction: As a key design feature, this compound establishes enhanced hydrophobic interactions with Phe723 in the P-loop of EGFR.[2][5] This interaction is particularly important for its activity against EGFR exon 20 insertion mutants, which often alter the conformation of the P-loop.

  • Solvent Front Interactions: The solvent-exposed region of the molecule can be modified to optimize pharmacokinetic properties without compromising its core binding interactions.

Signaling Pathway and Experimental Workflow Visualizations

EGFR Signaling Pathway and this compound's Point of Inhibition

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 EGF EGF (Ligand) EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase (EGFR WT/Mutant) - Substrate (e.g., Poly-GT) - ATP - this compound (serial dilution) Incubation Incubate Kinase with This compound Reagents->Incubation Reaction Initiate Reaction with ATP and Substrate Incubation->Reaction Detection Detect Phosphorylation (e.g., HTRF, Luminescence) Reaction->Detection Curve Plot Dose-Response Curve Detection->Curve IC50 Calculate IC50 Value Curve->IC50

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Experimental Protocols

In Vitro EGFR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
  • Objective: To determine the IC50 of this compound against wild-type and mutant EGFR.

  • Materials: Recombinant human EGFR (WT and mutants), biotinylated poly-GT substrate, ATP, HTRF Kinase-TK Antibody labeled with Eu3+-cryptate, and Streptavidin-XL665.

  • Procedure:

    • Serially dilute this compound in DMSO.

    • In a 384-well plate, add the EGFR enzyme and the diluted this compound.

    • Incubate for 30 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the biotinylated poly-GT substrate and ATP.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect phosphorylation by adding the HTRF detection reagents (Eu3+-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665).

    • Incubate for 1 hour at room temperature to allow for the development of the HTRF signal.

    • Read the plate on an HTRF-compatible microplate reader (emission at 620 nm and 665 nm).

    • The ratio of the fluorescence signals is proportional to the extent of substrate phosphorylation.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay (e.g., using CellTiter-Glo®)
  • Objective: To assess the effect of this compound on the proliferation of cancer cell lines harboring different EGFR mutations.

  • Materials: NSCLC cell lines (e.g., NCI-H1975 for L858R/T790M, PC-9 for exon 19 deletion), appropriate cell culture media, and the CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or DMSO as a vehicle control.

    • Incubate for 72 hours.

    • Equilibrate the plate and its contents to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

    • The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.

Conclusion

The selectivity of this compound for mutant forms of EGFR, particularly the T790M resistance mutation and exon 20 insertion mutations, over wild-type EGFR is a result of rational drug design. This selectivity is achieved through a combination of irreversible covalent binding to Cys797 and optimized non-covalent interactions within the ATP-binding pocket, including enhanced hydrophobic interactions with Phe723 of the P-loop and accommodation of the T790M gatekeeper mutation. This molecular profile allows for potent inhibition of the target oncogenic drivers while minimizing the mechanism-based toxicities associated with wild-type EGFR inhibition, making this compound a promising therapeutic agent for specific, genetically-defined NSCLC patient populations.

References

Pruvonertinib: A Novel Third-Generation EGFR Inhibitor Targeting Acquired Resistance in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a significant clinical challenge in the management of non-small cell lung cancer (NSCLC). Pruvonertinib (also known as YK-029A), a novel, orally bioavailable, third-generation EGFR inhibitor, has emerged as a promising therapeutic agent designed to overcome key resistance mechanisms. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the role of this compound in addressing acquired resistance to EGFR TKIs, with a focus on its activity against the T790M mutation and exon 20 insertion mutations.

Introduction: The Challenge of Acquired EGFR TKI Resistance

First and second-generation EGFR TKIs have revolutionized the treatment of NSCLC harboring activating EGFR mutations, leading to significant improvements in progression-free survival. However, the majority of patients inevitably develop acquired resistance, limiting the long-term efficacy of these agents. The most common mechanism of acquired resistance is the development of a secondary mutation in the EGFR gene, the T790M "gatekeeper" mutation, which accounts for approximately 50-60% of cases.[1] Other resistance mechanisms include amplification of MET or HER2, and mutations in downstream signaling molecules like PIK3CA.[1][2] More recently, EGFR exon 20 insertion mutations have been identified as a distinct class of mutations that are largely insensitive to first and second-generation EGFR TKIs.[3]

This compound (YK-029A): A Covalent Inhibitor of Mutant EGFR

This compound is a third-generation EGFR TKI developed through a structure-guided design to selectively and irreversibly inhibit mutant forms of EGFR while sparing the wild-type receptor.[3][4] Its chemical structure allows for increased hydrophobic interactions with the P-loop of EGFR, enabling it to act as a covalent inhibitor.[3] This targeted approach is designed to provide a wider therapeutic window and reduce the toxicities associated with the inhibition of wild-type EGFR, such as rash and diarrhea.[3]

Mechanism of Action: Overcoming T790M and Exon 20 Insertion Mutations

This compound's primary mechanism of action is the irreversible inhibition of EGFR harboring the T790M resistance mutation and exon 20 insertion mutations.[4][5] By covalently binding to the mutant EGFR kinase, this compound blocks downstream signaling pathways, including the PI3K/AKT pathway, thereby inhibiting tumor cell proliferation and inducing apoptosis.[6] Preclinical studies have demonstrated that this compound effectively suppresses both EGFR and AKT phosphorylation in cancer cell lines.[6]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR (with T790M or Exon20ins mutation) EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Irreversibly Inhibits AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes

Diagram 1: this compound's Inhibition of the EGFR Signaling Pathway.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent and selective inhibitory activity against various EGFR mutant cell lines in preclinical studies.[6] The table below summarizes the reported 50% growth inhibition (GI50) values.[6]

Cell LineEGFR Mutation StatusThis compound (YK-029A) GI50 (nM)
A431Wild-Type237
PC-9Exon 19 Deletion7.2
HCC827Exon 19 Deletion3.4
H1975L858R/T790M12
Ba/F3Exon 20 Insertion69
In Vivo Efficacy

In vivo studies using patient-derived xenograft (PDX) models have shown significant antitumor activity of this compound.[4][5] Oral administration of this compound at well-tolerated doses resulted in tumor regression or prevention of tumor progression in models driven by EGFR exon 20 insertion mutations.[4]

Clinical Data

A multicenter, dose-escalation, and dose-expansion phase 1 clinical trial (NCT05767866, CTR20180350) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced NSCLC harboring EGFR mutations.[4][6][7]

Efficacy in Treatment-Naive Patients with EGFR Exon 20 Insertion Mutations

In the dose-expansion phase, 26 treatment-naive patients with EGFR exon 20 insertion mutations were administered this compound at 200 mg/day.[4] The key efficacy results are summarized below.[4][6]

Efficacy EndpointResult (n=26)95% Confidence Interval
Objective Response Rate (ORR)73.1%52.21% - 88.43%
Disease Control Rate (DCR)92.3%74.87% - 99.05%
Median Progression-Free Survival (PFS)9.3 months5.85 months - Not Evaluated
Efficacy in Patients with Acquired T790M Mutation

The phase 1 trial also enrolled 38 patients with acquired EGFR T790M mutation after progression on first or second-generation EGFR TKIs. The efficacy in this cohort is presented below.

Efficacy EndpointResult (n=38)95% Confidence Interval
Objective Response Rate (ORR)65.8%48.6% - 80.4%
Disease Control Rate (DCR)84.2%68.7% - 94.0%
Median Progression-Free Survival (PFS)11.0 months7.75 months - Not Reached
Intracranial ORR (n=8)75%35.6% - 95.6%
Safety and Tolerability

Across 108 patients in the safety analysis, this compound was found to be well-tolerated.[4] No dose-limiting toxicities were observed, and the maximum tolerated dose was not reached.[4] The most common treatment-related adverse events (TRAEs) were generally manageable.[6]

Treatment-Related Adverse Event (Any Grade)Frequency
Diarrhea46.3%
Anemia38.0%
Rash32.4%

Experimental Protocols (Summarized)

The following are summarized methodologies based on the available literature. For complete and detailed protocols, please refer to the primary publications.

In Vitro Cell Proliferation Assay
  • Cell Lines: A panel of NSCLC cell lines with various EGFR mutation statuses (e.g., A431, PC-9, HCC827, H1975) and Ba/F3 cells engineered to express EGFR exon 20 insertion mutations were used.[6]

  • Method: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound. Cell viability was assessed after a specified incubation period (e.g., 72 hours) using a standard method like the sulforhodamine B (SRB) assay. GI50 values were calculated from dose-response curves.

Western Blot Analysis
  • Method: H1975 cells were treated with this compound at varying concentrations (e.g., 1 and 10 µM).[6] Following treatment, cell lysates were prepared, and proteins were separated by SDS-PAGE. Proteins were then transferred to a membrane and probed with primary antibodies specific for phosphorylated EGFR, total EGFR, phosphorylated AKT, and total AKT. A loading control (e.g., β-actin) was used to ensure equal protein loading.

Patient-Derived Xenograft (PDX) Models
  • Model: PDX models were established from tumors of NSCLC patients with EGFR exon 20 insertion mutations.[4]

  • Method: Tumor fragments were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, mice were randomized to receive vehicle control or this compound orally at various doses. Tumor growth was monitored regularly, and treatment efficacy was assessed by comparing tumor volumes between the treatment and control groups.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development in_vitro In Vitro Studies (Cell Lines) in_vivo In Vivo Studies (PDX Models) in_vitro->in_vivo Promising Candidates phase1 Phase 1 Trial (Safety & Efficacy) in_vivo->phase1 Lead Compound phase3 Phase 3 Trial (Pivotal Study) phase1->phase3 Positive Results

Diagram 2: General Experimental Workflow for this compound Evaluation.

Future Directions

The promising preclinical and early clinical data for this compound have paved the way for further investigation. A Phase 3 clinical trial (NCT05767892) is planned to compare the efficacy of first-line this compound against platinum-based chemotherapy in patients with NSCLC harboring EGFR exon 20 insertion mutations.[7] These ongoing studies will be crucial in defining the role of this compound in the evolving treatment landscape for EGFR-mutant NSCLC.

Conclusion

This compound is a potent and selective third-generation EGFR TKI that has demonstrated significant activity against NSCLC with acquired resistance mutations, including T790M and exon 20 insertions. The available preclinical and clinical data suggest a favorable efficacy and safety profile, positioning this compound as a promising new therapeutic option for these difficult-to-treat patient populations. Further clinical development will be critical to fully elucidate its clinical utility and potential to overcome acquired resistance to EGFR TKIs.

References

Preclinical Evidence for Pruvonertinib in Lung Adenocarcinoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pruvonertinib (also known as Ropesertinib or RXC004) is a potent, orally bioavailable small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK). TNIK is a serine-threonine kinase that plays a crucial role as a downstream regulator of the canonical Wnt signaling pathway. Dysregulation of the Wnt pathway is implicated in the pathogenesis of numerous cancers, including lung adenocarcinoma, where it is associated with tumor initiation, proliferation, and metastasis. While direct preclinical studies of this compound in lung adenocarcinoma are not extensively published, a substantial body of preclinical work in other solid tumors, particularly those with Wnt pathway alterations, provides a strong rationale for its investigation in this indication. This technical guide summarizes the available preclinical data for this compound and the evidence supporting the therapeutic targeting of TNIK in lung adenocarcinoma.

Mechanism of Action

This compound targets TNIK, a key component of the Wnt signaling cascade. In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors leads to the inactivation of a destruction complex (comprising APC, Axin, GSK3β, and CK1). This prevents the phosphorylation and subsequent degradation of β-catenin. Stabilized β-catenin translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of target genes that drive cell proliferation and survival. TNIK is understood to function as a regulator of the TCF4/β-catenin transcriptional complex. By inhibiting TNIK, this compound effectively disrupts Wnt pathway signaling, leading to the suppression of oncogenic gene expression.

Preclinical Data for this compound (RXC004) in Wnt-Dependent Cancers

This compound has been evaluated in various preclinical models of cancers characterized by Wnt ligand-dependent signaling, such as those with RNF43 mutations or RSPO fusions. These genetic alterations lead to an upregulation of Wnt signaling and create a dependency on this pathway for tumor growth.

Data Presentation

Table 1: In Vitro Activity of this compound (RXC004) in Cancer Cell Lines

Cell LineCancer TypeKey Genetic AlterationIC50 (nmol/L)
SNU-1411Colorectal CancerRSPO3 FusionData not specified, but potent inhibition shown
HPAF-IIPancreatic CancerRNF43 mutant<10
AsPC-1Pancreatic CancerRNF43 mutant<100
CAPAN-2Pancreatic CancerRNF43 mutant>1000
JVE-109Colorectal CancerRNF43 mutantData not specified, but sensitive
WiDRColorectal CancerAPC mutant>10000
HCT116Colorectal CancerCTNNB1 mutant>10000

Data extracted from a study on Wnt ligand-dependent cancer models.[1]

Table 2: In Vivo Efficacy of this compound (RXC004) in Xenograft Models

Xenograft ModelCancer TypeGenetic BackgroundDosingTumor Growth Inhibition
SNU-1411Colorectal CancerRSPO3 FusionNot specifiedSignificant efficacy reported
AsPC-1Pancreatic CancerRNF43 mutantNot specifiedSignificant efficacy reported
HPAF-IIPancreatic CancerRNF43 mutantNot specifiedSignificant efficacy reported

Qualitative efficacy was reported in preclinical studies.[1][2]

Rationale for this compound in Lung Adenocarcinoma

The therapeutic rationale for this compound in lung adenocarcinoma is underpinned by the significant role of its target, TNIK, and the Wnt signaling pathway in this disease.

Studies have demonstrated that TNIK is highly expressed in lung adenocarcinoma.[1] The knockdown of TNIK in lung adenocarcinoma cells has been shown to inhibit cell growth and movement both in vitro and in vivo.[1] Furthermore, aberrant Wnt signaling is a known driver of lung carcinogenesis. Activation of the Wnt pathway in murine models of lung cancer has been shown to increase tumorigenesis.[3] In human lung adenocarcinoma, Wnt pathway activation is associated with increased proliferation and metastasis.[3]

Preclinical studies with other TNIK inhibitors, such as NCB-0846, have demonstrated anti-tumor activity in lung cancer models, further validating TNIK as a therapeutic target. NCB-0846 has been shown to inhibit the growth of lung squamous cell carcinoma cells in vitro and in vivo, including in patient-derived xenograft (PDX) models.[4] In lung adenocarcinoma A549 cells, NCB-0846 inhibited TGFβ1-induced epithelial-to-mesenchymal transition (EMT), a process critical for metastasis.

Experimental Protocols

Cell Viability Assay (In Vitro)
  • Cell Culture: Human cancer cell lines (e.g., HPAF-II, AsPC-1, SNU-1411) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of this compound (RXC004) or vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.[1]

Xenograft Tumor Model (In Vivo)
  • Cell Preparation: A suspension of human cancer cells (e.g., HPAF-II, AsPC-1, SNU-1411) in a suitable medium (e.g., PBS or Matrigel) is prepared.

  • Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach a specified average volume, mice are randomized into treatment and control groups. This compound (RXC004) is administered orally at a predetermined dose and schedule. The control group receives a vehicle.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volumes of the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.[1]

Western Blot Analysis
  • Cell Lysis: Cells treated with this compound or control are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., β-catenin, c-Myc, Axin2) and a loading control (e.g., GAPDH). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Wnt_Signaling_Pathway This compound This compound TNIK TNIK This compound->TNIK inhibits Wnt Wnt FZD FZD Wnt->FZD binds DVL DVL FZD->DVL activates LRP5_6 LRP5_6 LRP5_6->DVL Destruction_Complex Destruction Complex (APC, Axin, GSK3B, CK1) DVL->Destruction_Complex inhibits Beta_Catenin_cyto β-catenin (cytoplasm) Destruction_Complex->Beta_Catenin_cyto phosphorylates for degradation Beta_Catenin_nuc β-catenin (nucleus) Beta_Catenin_cyto->Beta_Catenin_nuc translocates TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF binds TCF_LEF->TNIK Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) TNIK->Target_Genes activates transcription

Caption: this compound inhibits TNIK, a key regulator of Wnt signaling.

Experimental_Workflow start Hypothesis: This compound has activity in Lung Adenocarcinoma in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo cell_lines Select Lung Adenocarcinoma Cell Lines (e.g., A549, PC-9) in_vitro->cell_lines xenograft Establish Xenograft Models (Immunocompromised mice) in_vivo->xenograft viability Cell Viability Assays (IC50 determination) cell_lines->viability western_blot Western Blot (Target engagement) cell_lines->western_blot analysis Data Analysis and Conclusion viability->analysis western_blot->analysis treatment Treat with this compound vs. Vehicle Control xenograft->treatment efficacy Measure Tumor Growth Inhibition treatment->efficacy efficacy->analysis

Caption: A general experimental workflow for preclinical evaluation.

Conclusion

While direct preclinical evidence of this compound in lung adenocarcinoma models is still emerging, the existing data from other Wnt-dependent cancers, combined with the strong scientific rationale for targeting TNIK in lung cancer, provides a compelling basis for its further investigation. The preclinical studies to date have demonstrated that this compound is a potent inhibitor of the Wnt pathway with significant anti-tumor activity in relevant cancer models. Future preclinical studies should focus on evaluating this compound in a panel of lung adenocarcinoma cell lines and in vivo models, including patient-derived xenografts, to confirm its therapeutic potential and to identify potential biomarkers of response in this patient population.

References

Methodological & Application

Application Notes and Protocols: Establishing a Pruvonertinib-Resistant Cell Line Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pruvonertinib (also known as YK-029A) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target specific EGFR mutations, including exon 20 insertions (Ex20ins) and the T790M resistance mutation.[1][2] As with other targeted therapies, the development of acquired resistance is a significant clinical challenge. The establishment of this compound-resistant cell line models is crucial for understanding the underlying mechanisms of resistance, identifying new therapeutic targets, and developing strategies to overcome treatment failure.

These application notes provide a detailed protocol for generating and characterizing this compound-resistant cancer cell lines using a dose-escalation method. This method has been successfully employed to create cell lines resistant to other EGFR-TKIs and is a reliable approach for inducing a resistance phenotype.[3][4][5]

Data Presentation

Table 1: Expected IC50 Values in Parental and this compound-Resistant Cell Lines

Cell LineTreatmentExpected IC50 (nM)Fold Resistance
Parental (e.g., NCI-H1975)This compound10 - 1001x
This compound-ResistantThis compound1000 - 500010-50x

Table 2: Key Reagents and Materials

Reagent/MaterialSupplier (Example)Catalog Number (Example)
This compoundMedChemExpressHY-155537
NCI-H1975 Cell LineATCCCRL-5908
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (B12071052)Gibco15140122
Trypsin-EDTAGibco25200056
DMSOSigma-AldrichD2650
CellTiter-Glo® Luminescent Cell Viability AssayPromegaG7570
Anti-EGFR AntibodyCell Signaling Technology4267
Anti-phospho-EGFR (Tyr1068) AntibodyCell Signaling Technology3777
Anti-AKT AntibodyCell Signaling Technology4691
Anti-phospho-AKT (Ser473) AntibodyCell Signaling Technology4060
Anti-ERK1/2 AntibodyCell Signaling Technology4695
Anti-phospho-ERK1/2 (Thr202/Tyr204) AntibodyCell Signaling Technology4370
Anti-MET AntibodyCell Signaling Technology8198
Anti-ß-Actin AntibodyCell Signaling Technology4970

Experimental Protocols

Protocol 1: Establishing this compound-Resistant Cell Lines by Dose-Escalation

This protocol describes the generation of this compound-resistant cell lines by continuous exposure to gradually increasing concentrations of the drug.

1. Initial Cell Culture and IC50 Determination: a. Culture the parental cancer cell line (e.g., NCI-H1975, which harbors the L858R and T790M EGFR mutations) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. b. Determine the baseline IC50 value of this compound for the parental cell line using a cell viability assay such as CellTiter-Glo®.

2. Dose-Escalation Procedure: [3][5] a. Begin by treating the parental cells with this compound at a concentration equal to the IC50 value. b. Culture the cells in the presence of the drug, changing the medium every 2-3 days. c. Once the cells have adapted and are proliferating steadily (typically after 2-3 passages), double the concentration of this compound. d. Repeat this process of gradually increasing the drug concentration. If significant cell death occurs, maintain the cells at the current concentration for a longer period or reduce the increment of the dose increase. e. Continue this dose-escalation process for several months until the cells can tolerate a this compound concentration that is at least 10-fold higher than the initial IC50 of the parental cells.

3. Isolation of Resistant Clones (Optional but Recommended): a. Once a resistant population is established, single-cell cloning can be performed using limiting dilution or by seeding cells at a very low density to isolate individual colonies. b. Expand these individual clones to establish monoclonal this compound-resistant cell lines.

4. Maintenance of Resistant Cell Lines: a. Culture the established resistant cell lines in the continuous presence of the final concentration of this compound to maintain the resistance phenotype. b. Regularly check the IC50 of the resistant lines to ensure the stability of the resistance. c. Create cryopreserved stocks of the resistant cells at different passage numbers.

Protocol 2: Characterization of this compound-Resistant Cell Lines

1. Cell Viability Assay: a. Seed both parental and resistant cells in 96-well plates. b. Treat the cells with a range of this compound concentrations for 72 hours. c. Measure cell viability using an appropriate assay (e.g., CellTiter-Glo®). d. Calculate the IC50 values for both cell lines to quantify the degree of resistance.

2. Western Blot Analysis: a. Culture parental and resistant cells with and without this compound treatment for a specified time (e.g., 24 hours). b. Lyse the cells and determine protein concentration. c. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with primary antibodies against key signaling proteins (e.g., total EGFR, p-EGFR, total AKT, p-AKT, total ERK, p-ERK, MET). e. Use an antibody against a housekeeping protein (e.g., ß-actin) as a loading control. f. Incubate with the appropriate secondary antibodies and visualize the protein bands. This will help determine if resistance is associated with altered signaling pathways.[4]

3. Gene Sequencing: a. Extract genomic DNA from both parental and resistant cell lines. b. Amplify the kinase domain of the EGFR gene using PCR. c. Sequence the PCR products to identify potential secondary mutations, such as the C797S mutation, which can confer resistance to third-generation EGFR inhibitors.[6]

Visualizations

G cluster_0 Cell Culture & IC50 cluster_1 Dose Escalation cluster_2 Isolation & Maintenance Start Parental Cell Line (e.g., NCI-H1975) IC50 Determine Initial This compound IC50 Start->IC50 Treat_IC50 Treat with IC50 of this compound IC50->Treat_IC50 Adapt Cell Adaptation & Proliferation Treat_IC50->Adapt Increase_Dose Increase this compound Concentration Adapt->Increase_Dose Repeat Increase_Dose->Adapt Resistant_Population Established Resistant Population Increase_Dose->Resistant_Population Cloning Single-Cell Cloning (Optional) Resistant_Population->Cloning Maintenance Maintain in High-Dose This compound Cloning->Maintenance

Caption: Workflow for establishing a this compound-resistant cell line.

G cluster_pathway EGFR Signaling Pathway cluster_downstream Downstream Signaling cluster_resistance Potential Resistance Mechanisms EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound This compound This compound->EGFR AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EGFR_mutation Secondary EGFR Mutation (e.g., C797S) EGFR_mutation->EGFR prevents binding Bypass Bypass Pathway Activation (e.g., MET Amplification) Bypass->PI3K Bypass->RAS

References

Application Note: Protocol for Assessing Pruvonertinib (YK-029A) Efficacy in Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pruvonertinib (also known as YK-029A) is an orally bioavailable, mutant-selective, third-generation epidermal growth factor receptor (EGFR) inhibitor.[1] It is designed to target EGFR with exon 20 insertion (Ex20ins) activating mutations, as well as the T790M resistance mutation, which are prevalent in non-small cell lung cancer (NSCLC).[1][2] this compound covalently binds to the ATP-binding site of the mutant EGFR, leading to the inhibition of its kinase activity and downstream signaling pathways, ultimately resulting in cell death and tumor growth inhibition.[3] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are critical preclinical tools that maintain the histopathological and genetic characteristics of the original tumor.[4] These models are invaluable for evaluating the efficacy of targeted therapies like this compound in a setting that closely mimics the human tumor microenvironment.

This document provides a detailed protocol for assessing the in vivo efficacy of this compound in NSCLC PDX models harboring EGFR exon 20 insertion mutations.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effect by selectively inhibiting mutant EGFR. This inhibition blocks the downstream activation of two key signaling cascades: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Both pathways are crucial for cell proliferation, survival, and growth. By blocking these signals, this compound induces apoptosis and curtails tumor progression.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Exon 20 Insertion) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound (YK-029A) This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Diagram 1: this compound's Inhibition of the EGFR Signaling Pathway.

Experimental Workflow for Efficacy Assessment

The following diagram outlines the key steps for a preclinical efficacy study of this compound using PDX models.

Experimental_Workflow cluster_treatment 4. Treatment Phase cluster_analysis 6. Endpoint Analysis PDX_Establishment 1. PDX Model Establishment (NSCLC with EGFR Ex20ins) Tumor_Expansion 2. Tumor Expansion and Cohort Formation PDX_Establishment->Tumor_Expansion Randomization 3. Randomization of Mice (Tumor Volume ~150-200 mm³) Tumor_Expansion->Randomization Vehicle Vehicle Control Group (e.g., daily oral gavage) Randomization->Vehicle Pruvonertinib_Low This compound (Low Dose) (e.g., 5 mg/kg, daily) Randomization->Pruvonertinib_Low Pruvonertinib_Mid This compound (Mid Dose) (e.g., 10 mg/kg, daily) Randomization->Pruvonertinib_Mid Pruvonertinib_High This compound (High Dose) (e.g., 20 mg/kg, daily) Randomization->Pruvonertinib_High Monitoring 5. Tumor Volume and Body Weight Monitoring (e.g., twice weekly) Vehicle->Monitoring Pruvonertinib_Low->Monitoring Pruvonertinib_Mid->Monitoring Pruvonertinib_High->Monitoring TGI Tumor Growth Inhibition (TGI) Calculation Monitoring->TGI PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Monitoring->PK_PD IHC Immunohistochemistry (IHC) (e.g., pEGFR, Ki-67) Monitoring->IHC

Diagram 2: Experimental workflow for this compound efficacy studies in PDX models.

Quantitative Data Presentation

The following tables summarize preclinical efficacy data for this compound in relevant xenograft models.

Table 1: In Vitro Antiproliferative Activity of this compound (YK-029A)

Cell LineEGFR Mutation StatusGI50 (nM)
A431Wild-Type237
PC-9Exon 19 Deletion7.2
HCC827Exon 19 Deletion3.4
H1975L858R, T790M12
Ba/F3Exon 20 Insertion69
Data sourced from a preclinical study on YK-029A.[5]

Table 2: In Vivo Efficacy of this compound (YK-029A) in a Cell Line-Derived Xenograft Model (H1975)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
This compound593
This compound10103
This compound20111
Data represents tumor growth inhibition in a gefitinib-resistant H1975 xenograft model.[5]

Table 3: In Vivo Efficacy of this compound (YK-029A) in a Patient-Derived Xenograft (PDX) Model (LU0387)

Treatment GroupDose (mg/kg)Outcome
Vehicle Control-Progressive Tumor Growth
This compound80 (single dose)56% decrease in pEGFR at 2h
This compound80 (single dose)84% decrease in pEGFR at 4h
This compoundWell-tolerated dosagesTumor progression prevention or regression
Data from the LU0387 PDX model expressing an EGFR exon 20 insertion mutation.[2][5]

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment and Expansion

Objective: To establish and expand patient-derived tumors in immunodeficient mice.

Materials:

  • Freshly collected human NSCLC tumor tissue with confirmed EGFR exon 20 insertion mutation.

  • Immunodeficient mice (e.g., NOD/SCID or NSG).

  • Surgical tools (scalpels, forceps).

  • Growth media (e.g., DMEM/F-12) with antibiotics.

  • Matrigel (optional).

Protocol:

  • Obtain fresh tumor tissue from consenting patients under IRB-approved protocols.

  • In a sterile environment, wash the tissue with cold phosphate-buffered saline (PBS) containing antibiotics.

  • Mechanically dissect the tumor into small fragments (approximately 2-3 mm³).

  • Anesthetize an immunodeficient mouse.

  • Make a small incision in the flank region and create a subcutaneous pocket.

  • Implant one tumor fragment into the subcutaneous space. The fragment may be mixed with Matrigel to support initial engraftment.

  • Close the incision with surgical clips or sutures.

  • Monitor the mice for tumor growth by caliper measurements twice weekly.

  • Once tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor.

  • The harvested tumor can be serially passaged into new cohorts of mice for expansion.

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of this compound in established PDX models.

Materials:

  • Expanded cohort of mice with established PDX tumors (tumor volume 150-200 mm³).

  • This compound (YK-029A) formulated for oral gavage.

  • Vehicle control (e.g., 0.5% HPMC + 0.1% Tween 80 in sterile water).

  • Calipers for tumor measurement.

  • Animal balance.

Protocol:

  • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Record the initial tumor volume and body weight of each mouse.

  • Administer this compound or vehicle control daily via oral gavage at the designated dose levels.

  • Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor mice for any signs of toxicity.

  • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint volume.

  • At the end of the study, euthanize the mice and harvest the tumors for further analysis.

Pharmacodynamic (PD) Analysis

Objective: To assess the effect of this compound on EGFR signaling in the tumor tissue.

Materials:

  • Tumor samples collected at various time points after this compound administration.

  • Lysis buffer for protein extraction.

  • Antibodies for Western blotting or Immunohistochemistry (IHC) (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK).

Protocol (IHC):

  • Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.

  • Section the paraffin-embedded tumors (4-5 µm thickness).

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval using an appropriate buffer.

  • Block endogenous peroxidase activity.

  • Incubate with primary antibodies against pEGFR and other relevant pathway proteins.

  • Incubate with a secondary antibody conjugated to a detection system (e.g., HRP).

  • Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Analyze the slides under a microscope to assess the levels and localization of the target proteins.

Conclusion

This protocol provides a comprehensive framework for evaluating the preclinical efficacy of this compound in patient-derived xenograft models of NSCLC with EGFR exon 20 insertion mutations. The use of PDX models offers a clinically relevant platform to assess anti-tumor activity, understand the mechanism of action, and identify potential biomarkers of response. The quantitative data from such studies are crucial for the continued clinical development of this compound as a targeted therapy for this patient population.

References

Application Notes and Protocols: Preparation of Pruvonertinib Stock Solution for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of Pruvonertinib stock solutions for in vitro research applications. This compound is an orally bioavailable, third-generation epidermal growth factor receptor (EGFR) inhibitor that targets EGFR with exon 20 insertion activating mutations and the T790M resistance mutation. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Synonyms YK-029A
Molecular Formula C₂₇H₃₂N₈O₂
Molecular Weight 500.6 g/mol
Appearance Solid powder
Purity ≥98% (or as specified by the supplier)
CAS Number Not available

Solubility Data

While specific solubility data for this compound is not widely published, based on the properties of similar tyrosine kinase inhibitors, it is expected to be soluble in dimethyl sulfoxide (B87167) (DMSO). For the purpose of this protocol, we will proceed with the assumption that this compound is soluble in DMSO at a concentration of at least 10 mM. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.

SolventAnticipated Solubility
DMSO ≥10 mM
Ethanol Sparingly soluble
Water Insoluble
Aqueous Buffers (e.g., PBS pH 7.2) Insoluble

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in high-purity dimethyl sulfoxide (DMSO).

Materials:

  • This compound solid powder

  • Anhydrous or high-purity DMSO (cell culture grade)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated pipettes and sterile pipette tips

  • Vortex mixer

  • Optional: sonicator

Procedure:

  • Equilibrate this compound: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Weigh this compound: On a calibrated analytical balance, accurately weigh out the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 5.006 mg of this compound.

    • Calculation:

      • Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 500.6 g/mol x 1000 mg/g = 5.006 mg

  • Add DMSO: Carefully add the calculated volume of DMSO to the vial containing the weighed this compound powder. For a 10 mM solution with 5.006 mg of this compound, add 1 mL of DMSO.

  • Dissolve this compound: Tightly cap the vial and vortex the solution until the this compound powder is completely dissolved. A clear solution should be obtained. If dissolution is slow, gentle warming of the vial in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage of Stock Solutions

Proper storage is essential to maintain the stability and activity of the this compound stock solution.

Storage ConditionPowderIn Solvent
-20°C 3 years1 month
-80°C 3 years6 months
4°C 2 yearsNot Recommended

Note: The stability information is based on general recommendations for similar compounds and may vary. It is advisable to consult the supplier's datasheet for specific storage recommendations. Protect the stock solution from light.

Preparation of Working Solutions for Cell-Based Assays

For in vitro experiments, the concentrated DMSO stock solution must be further diluted in a suitable aqueous medium, such as cell culture medium or phosphate-buffered saline (PBS), to the final desired concentration.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your chosen cell culture medium or buffer to achieve the final working concentration.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_0 Preparation of 10 mM this compound Stock Solution cluster_1 Preparation of Working Solution A Equilibrate this compound to Room Temperature B Weigh 5.006 mg of this compound A->B C Add 1 mL of High-Purity DMSO B->C D Vortex/Sonicate to Dissolve C->D E Aliquot into Single-Use Vials D->E F Store at -80°C E->F G Thaw a Single Aliquot F->G For Experiment H Perform Serial Dilution in Cell Culture Medium G->H I Final Concentration for In Vitro Assay (DMSO ≤ 0.1%) H->I

Caption: Workflow for this compound Stock and Working Solution Preparation.

This compound Mechanism of Action: EGFR Signaling Pathway Inhibition

This compound inhibits the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase. This inhibition blocks downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and growth.

G cluster_pathway EGFR Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of EGFR Signaling by this compound.

Troubleshooting & Optimization

How to minimize off-target effects of Pruvonertinib in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pruvonertinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell-based assays, with a specific focus on minimizing and identifying potential off-target effects.

A Note on this compound: this compound (also known as YK-029A) is an orally bioavailable, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target EGFR with exon 20 insertion (Ex20ins) activating mutations and the T790M resistance mutation, while sparing wild-type EGFR.[1][2] As with many kinase inhibitors, especially those under active development, a comprehensive public profile of all potential off-targets is not yet fully established. This guide, therefore, provides best practices and general protocols applicable to third-generation EGFR inhibitors to help you design robust experiments and accurately interpret your results.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with kinase inhibitors? A1: Off-target effects are unintended interactions of a drug with proteins other than its primary target.[3] For kinase inhibitors like this compound, which are designed to fit into the ATP-binding pocket of EGFR, there is a possibility of binding to the ATP pockets of other structurally similar kinases.[3] These unintended interactions can lead to:

  • Cellular Toxicity: Inhibition of kinases essential for normal cell function can lead to unexpected cytotoxicity, unrelated to the inhibition of the intended cancer target.[3]

  • Mechanisms of Resistance: In some cases, off-target effects can activate compensatory signaling pathways that lead to drug resistance.

Q2: How are the potential off-targets of an inhibitor like this compound typically identified? A2: A combination of computational and experimental methods is used to identify potential off-targets:

  • In Vitro Kinase Profiling: This is a primary experimental method where the inhibitor is tested against a large panel of hundreds of purified kinases.[4] These screens measure the concentration of the inhibitor required to inhibit 50% of each kinase's activity (IC50), revealing a selectivity profile.

  • Chemical Proteomics: This cell-based approach uses chemical probes to identify which proteins the inhibitor binds to within a complex cellular lysate or even in living cells. This method can identify both kinase and non-kinase off-targets.[5]

  • Computational Modeling: In silico methods, such as molecular docking, can predict potential interactions by modeling how the inhibitor might fit into the ATP-binding sites of various kinases based on their crystal structures.[6][7]

Q3: What are the key strategies to minimize off-target effects in my cell-based assays? A3: A multi-faceted approach is essential for robust and reliable results:

  • Concentration Optimization: Use the lowest effective concentration of this compound that achieves significant inhibition of the intended target (EGFR) without engaging less potent off-targets. This requires performing a careful dose-response analysis.

  • Orthogonal Controls: Confirm key findings using a structurally unrelated EGFR inhibitor. If two different molecules targeting the same protein produce the same phenotype, it is more likely to be an on-target effect.[3]

  • Genetic Validation: Use genetic tools like siRNA or CRISPR/Cas9 to specifically knock down or knock out EGFR. The resulting phenotype should mimic the effect of this compound treatment if the drug's effect is on-target. This is considered a gold-standard validation method.[8]

  • Appropriate Cell Line Selection: Use cell lines where the EGFR pathway is a known and dominant driver of the phenotype you are measuring (e.g., proliferation). Avoid cell lines where potential off-targets might play a critical role.

Troubleshooting Guide: Interpreting Unexpected Results

This guide provides a step-by-step approach to address common issues encountered when using this compound or similar kinase inhibitors in cell-based assays.

Q1: I'm observing a cellular phenotype that seems inconsistent with known EGFR signaling. How can I determine if this is an off-target effect?

A1: This is a common challenge. Follow this experimental workflow to dissect the observation:

Step 1: Confirm On-Target Engagement. First, verify that this compound is inhibiting its intended target, EGFR, at the concentration and time point used in your experiment. The most direct way is to measure the phosphorylation status of EGFR at a key autophosphorylation site (e.g., Y1068).[9] A significant reduction in phosphorylated EGFR (p-EGFR) relative to total EGFR confirms the drug is engaging its target.

Step 2: Use a Structurally Unrelated EGFR Inhibitor. Treat your cells with an EGFR inhibitor from a different chemical class (e.g., an earlier generation inhibitor like Gefitinib if your cell line is sensitive, or another third-generation inhibitor). If this second inhibitor reproduces the same unexpected phenotype, the effect is more likely linked to EGFR inhibition. If it does not, an off-target effect of this compound is probable.[3]

Step 3: Perform a Genetic Validation Experiment. Use siRNA or CRISPR to specifically reduce the expression of EGFR in your cells. If the reduction of EGFR protein levels "phenocopies" (reproduces) the effect you observed with this compound, it provides strong evidence for an on-target mechanism.[10] Conversely, if the phenotype is only observed with the drug and not with genetic knockdown, an off-target effect is the likely cause.

Q2: My cells show high levels of toxicity at concentrations where I expect to see specific EGFR inhibition. How can I troubleshoot this?

A2: Unexpected cytotoxicity can arise from on-target effects in highly dependent cell lines or from off-target inhibition of essential kinases.

Step 1: Determine the Therapeutic Window. Simultaneously perform two dose-response curves: one for on-target activity (e.g., inhibition of p-EGFR by Western blot) and one for cytotoxicity (e.g., using a cell viability assay). This will allow you to compare the IC50 (for target inhibition) with the CC50 (cytotoxic concentration). A narrow window between these values suggests that toxicity may be linked to off-target effects or on-target effects that are not well tolerated by the cells.

Step 2: Use a Target-Negative Control Cell Line. If possible, test this compound on a cell line that does not express EGFR or expresses a drug-resistant mutant. If this cell line still shows cytotoxicity at similar concentrations, it strongly suggests the toxicity is driven by an off-target mechanism.

Step 3: Investigate Apoptosis Markers. To understand the nature of the cell death, perform assays for markers of apoptosis, such as measuring cleaved caspase-3 by Western blot or using Annexin V staining in flow cytometry. This can help determine if the cytotoxicity is due to a programmed cell death pathway that might be activated by an off-target.

Data Presentation

Quantitative data should be organized to clearly distinguish on-target potency from off-target activity and general cytotoxicity.

Table 1: Example Kinase Selectivity Profile for a this compound-like EGFR Inhibitor (Note: This data is hypothetical and for illustrative purposes, based on typical profiles of third-generation EGFR inhibitors like Osimertinib (B560133).)[6]

Kinase TargetTypeIC50 (nM)Selectivity vs. EGFR (L858R/T790M)
EGFR (L858R/T790M) Primary On-Target 0.8 -
EGFR (Exon 19 Del/T790M) Primary On-Target 1.1 -
EGFR (Wild-Type)On-Target (Undesired)4556-fold
HER2/ERBB2Off-Target150188-fold
SRCOff-Target> 1000> 1250-fold
BTKOff-Target> 1000> 1250-fold
JAK3Off-Target250313-fold

Table 2: Example Data from a Cellular Dose-Response Experiment

This compound Conc. (nM)% Inhibition of p-EGFR (Y1068)% Cell Viability
0 (Vehicle)0%100%
0.115%98%
1.055%95%
1092%88%
10098%52%
100099%15%

Experimental Protocols

Protocol 1: Western Blot for On-Target EGFR Inhibition

This protocol allows for the quantification of EGFR phosphorylation to confirm on-target engagement.[9][11]

  • Cell Culture & Treatment: Plate an EGFR-dependent cell line (e.g., NCI-H1975) and grow to 70-80% confluency. Serum-starve cells for 12-24 hours to reduce basal EGFR activity.

  • Inhibitor Treatment: Pre-treat cells with a serial dilution of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 2 hours.

  • Ligand Stimulation: Stimulate cells with 100 ng/mL EGF for 10 minutes to induce EGFR phosphorylation.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-EGFR (e.g., p-EGFR Y1068) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe for Total EGFR and a loading control (e.g., GAPDH).

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the p-EGFR signal to Total EGFR, and then to the loading control.

Protocol 2: Target Validation using siRNA-Mediated Knockdown

This "phenocopy" experiment validates that the observed phenotype is due to the loss of EGFR function.[12][13]

  • siRNA Transfection:

    • Seed cells to be 50-60% confluent on the day of transfection.

    • Prepare two separate siRNA solutions: one non-targeting (scramble) control and one targeting EGFR.

    • Dilute siRNA and a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free media according to the manufacturer's protocol.

    • Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours before replacing with complete media.

  • Incubation: Incubate cells for 48-72 hours to allow for knockdown of the EGFR protein.

  • Phenotypic Assay: Perform the cell-based assay of interest (e.g., cell viability, migration) on the scramble control and EGFR-knockdown cells.

  • Validation of Knockdown: In parallel, lyse a separate set of transfected cells and perform a Western blot for Total EGFR to confirm successful knockdown.

  • Data Analysis: Compare the phenotype of the EGFR-knockdown cells to cells treated with this compound. A similar phenotype supports an on-target effect.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_nucleus Nucleus EGFR EGFR Dimer Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits Autophosphorylation RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathways inhibited by this compound.

Off_Target_Workflow Start Observe Unexpected Phenotype with this compound Step1 Step 1: Confirm On-Target Engagement (Western Blot for p-EGFR) Start->Step1 Decision1 Is p-EGFR Inhibited? Step1->Decision1 Step2 Step 2: Use Structurally Unrelated EGFR Inhibitor Decision1->Step2 Yes Troubleshoot1 Troubleshoot Experiment: Check drug concentration, cell line, and assay conditions. Decision1->Troubleshoot1 No Decision2 Is Phenotype Reproduced? Step2->Decision2 Step3 Step 3: Genetic Validation (siRNA/CRISPR for EGFR) Decision2->Step3 Yes Result_Off_Target Conclusion: Phenotype is likely due to an OFF-TARGET effect. Decision2->Result_Off_Target No Decision3 Does Knockdown Phenocopy Drug Effect? Step3->Decision3 Decision3->Result_Off_Target No Result_On_Target Conclusion: Phenotype is likely an ON-TARGET effect. Decision3->Result_On_Target Yes

Caption: Experimental workflow for validating potential off-target effects.

Troubleshooting_Tree Start Unexpected Result Observed (e.g., high toxicity, wrong phenotype) Q1 Is the effect seen only at high concentrations (>10x IC50)? Start->Q1 A1_Yes Action: Lower concentration. High potential for off-target effects. Q1->A1_Yes Yes Q2 Is the effect reproducible with a structurally unrelated inhibitor? Q1->Q2 No A2_No Action: Investigate off-targets. Perform kinome screen or proteomics. Q2->A2_No No Q3 Does EGFR knockdown/knockout reproduce the effect? Q2->Q3 Yes A3_No Action: Conclude off-target effect. Identify the specific off-target. Q3->A3_No No A_On_Target Result is likely a true ON-TARGET effect of EGFR inhibition. Q3->A_On_Target Yes

Caption: A decision tree for troubleshooting unexpected experimental outcomes.

References

Pruvonertinib stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pruvonertinib. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting tips related to the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and B-cell development.[2][3][4] By inhibiting BTK, this compound blocks downstream signaling pathways that are essential for the proliferation, survival, and activation of B-cells.[1][5] This makes it a therapeutic target for B-cell malignancies and immune-mediated diseases.[1][3]

Q2: Which signaling pathways are affected by this compound treatment?

This compound primarily targets the BTK signaling pathway. Downstream of the B-cell receptor, BTK activation leads to the phosphorylation of phospholipase C gamma 2 (PLCγ2).[4] This, in turn, triggers a cascade involving second messengers that ultimately activate transcription factors like Nuclear Factor-kappa B (NF-κB).[2][5] NF-κB is crucial for the expression of genes that regulate cell proliferation and survival.[6] Therefore, by inhibiting BTK, this compound effectively downregulates the activation of PLCγ2 and NF-κB.[6]

Q3: Is there any data on the stability of this compound in cell culture media?

Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media. The stability of a compound in solution can be influenced by several factors including the composition of the media, pH, temperature, and exposure to light. For researchers, it is crucial to determine the stability of this compound under their specific experimental conditions.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected experimental results.

Possible Cause: Degradation of this compound in the cell culture medium.

Recommended Action:

  • Perform a Stability Assessment: It is highly recommended to determine the half-life of this compound in your specific cell culture medium (e.g., RPMI-1640, DMEM) under your experimental conditions (e.g., 37°C, 5% CO2).

  • Minimize Freeze-Thaw Cycles: Prepare small, single-use aliquots of your this compound stock solution to avoid repeated freezing and thawing, which can accelerate degradation.

  • Fresh Preparation: Prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment.

  • Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental and control groups and is at a non-toxic level for your cells.

Issue 2: High variability between replicate experiments.

Possible Cause: Inconsistent compound stability or handling.

Recommended Action:

  • Standardize Protocols: Ensure that all experimental parameters, including incubation times, cell densities, and this compound concentrations, are kept consistent across all experiments.

  • Light Protection: Protect this compound stock solutions and experimental setups from direct light, as light exposure can cause degradation of photosensitive compounds.

  • pH Monitoring: Monitor the pH of your cell culture medium, as significant changes in pH can affect the stability of small molecules.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., RPMI-1640, DMEM) supplemented as required for your cell line (e.g., with FBS, antibiotics)

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system or another suitable analytical method for quantifying this compound.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Prepare a working solution of this compound in the desired cell culture medium at the final experimental concentration.

  • Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubate the tubes under standard cell culture conditions (37°C, 5% CO2).

  • At each designated time point, remove one aliquot and immediately store it at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.

  • Once all time points have been collected, analyze the concentration of this compound in each sample using a validated HPLC method or another appropriate analytical technique.

  • Plot the concentration of this compound as a function of time to determine its stability profile and calculate its half-life in the medium.

Data Presentation:

The quantitative data obtained from the stability assessment can be summarized in a table for clear comparison.

Time (hours)This compound Concentration (µM)Percent Remaining (%)
0[Initial Concentration]100
2[Concentration at 2h][% Remaining]
4[Concentration at 4h][% Remaining]
8[Concentration at 8h][% Remaining]
24[Concentration at 24h][% Remaining]
48[Concentration at 48h][% Remaining]

Visualizations

This compound Mechanism of Action

Pruvonertinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 Phosphorylates This compound This compound This compound->BTK Inhibits NFkB NF-κB PLCg2->NFkB Activates GeneExpression Gene Expression (Proliferation, Survival) NFkB->GeneExpression Promotes

Caption: this compound inhibits BTK, blocking downstream signaling to PLCγ2 and NF-κB.

Experimental Workflow for Stability Assessment

Stability_Assessment_Workflow Prep_Stock 1. Prepare this compound Stock Solution (DMSO) Prep_Working 2. Prepare Working Solution in Cell Culture Medium Prep_Stock->Prep_Working Aliquoting 3. Aliquot for Each Time Point Prep_Working->Aliquoting Incubation 4. Incubate at 37°C, 5% CO2 Aliquoting->Incubation Sampling 5. Collect Samples at Designated Time Points Incubation->Sampling Storage 6. Store Samples at -80°C Sampling->Storage Analysis 7. Analyze this compound Concentration (e.g., HPLC) Storage->Analysis Data_Analysis 8. Determine Stability and Half-Life Analysis->Data_Analysis

Caption: Workflow for determining the stability of this compound in cell culture media.

References

Identifying confounding factors in Pruvonertinib efficacy studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pruvonertinib. The information is presented in a question-and-answer format to directly address potential challenges in identifying confounding factors during experimental design and data analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as YK-029A, is an orally active, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism of action is to selectively and irreversibly inhibit the kinase activity of mutant forms of EGFR.[3][4] Specifically, it targets EGFR with exon 20 insertion (Ex20ins) mutations and the T790M resistance mutation, while having a lesser effect on wild-type EGFR.[2] By binding to the ATP-binding pocket of the mutant EGFR, this compound blocks downstream signaling pathways, thereby inhibiting tumor cell proliferation and survival.[3]

Q2: What are the major signaling pathways affected by this compound?

This compound primarily targets the EGFR signaling pathway. Upon binding of a ligand, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its tyrosine kinase domain. This activation triggers several downstream signaling cascades that are crucial for cell growth, proliferation, and survival. The key pathways affected by the inhibition of EGFR by this compound include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.

  • PI3K-AKT-mTOR Pathway: This pathway plays a critical role in cell growth, metabolism, and survival.

  • JAK/STAT Pathway: This pathway is involved in the regulation of immune responses and cell proliferation.

By inhibiting EGFR, this compound effectively dampens the signals transmitted through these pathways, leading to an anti-tumor effect in cancers driven by EGFR mutations.

Q3: What are potential confounding factors to consider when designing a this compound efficacy study?

Several factors can confound the results of this compound efficacy studies, leading to a misinterpretation of its true treatment effect. It is crucial to identify and control for these factors in the study design and analysis. Potential confounding factors include:

  • Patient-related factors:

    • Specific EGFR mutation subtype: The efficacy of EGFR inhibitors can vary depending on the specific type of EGFR mutation. For example, some exon 20 insertion mutations may be more or less sensitive to this compound.

    • Co-occurring genetic alterations: The presence of other mutations, such as in TP53, or amplifications in genes like MET, can influence the response to EGFR inhibitors.[5]

    • Baseline patient characteristics: Factors such as age, sex, race, performance status, and the presence of comorbidities can impact treatment outcomes.[6]

    • Prior lines of therapy: Previous treatments can affect tumor biology and subsequent response to this compound.

    • Presence of brain metastases: The ability of the drug to penetrate the central nervous system and its efficacy against brain metastases can be a significant factor.[6]

  • Treatment-related factors:

    • Treatment adherence: In oral therapies like this compound, patient adherence to the prescribed dosing regimen is critical for maintaining therapeutic drug levels.

    • Concomitant medications: Other medications the patient is taking could potentially interact with this compound, affecting its metabolism and efficacy.

  • Study design and analysis factors:

    • Selection bias: In non-randomized studies, there may be systematic differences between the characteristics of patients who receive this compound and those in the control group.

    • Time-dependent confounding: Factors that change over time, such as performance status, can act as confounders if not properly accounted for in the analysis.[7]

    • Post-study therapy: The treatments patients receive after discontinuing the study drug can influence overall survival and confound the assessment of this compound's long-term benefit.[7]

Q4: How can we mitigate the impact of confounding factors in our study?

Several strategies can be employed to minimize the influence of confounding factors:

  • Randomized Controlled Trials (RCTs): Randomization is the gold standard for minimizing confounding by distributing known and unknown prognostic factors evenly between treatment arms.[7]

  • Stratification: In both randomized and observational studies, stratifying patients based on key prognostic factors (e.g., EGFR mutation subtype, presence of brain metastases) can help ensure comparability between groups.

  • Statistical Adjustment: In the analysis phase, multivariable regression models can be used to adjust for the effects of known confounding variables.[5]

  • Propensity Score Matching: In observational studies, propensity score matching can be used to create treatment and control groups with similar distributions of baseline characteristics.

  • Careful Patient Selection: Defining clear inclusion and exclusion criteria can help to create a more homogeneous study population, reducing the potential for confounding.

  • Standardized Treatment Protocols: Ensuring that all patients within a treatment arm receive the same dose and schedule of this compound and that concomitant medications are carefully managed can reduce treatment-related confounding.

  • Blinding: Blinding of patients and investigators to the treatment allocation can help to reduce bias in the assessment of outcomes.

Data Presentation

Table 1: Efficacy and Safety of this compound (YK-029A) in Treatment-Naive Patients with Advanced NSCLC Harboring EGFR Exon 20 Insertion Mutations (Phase 1 Trial)

Efficacy EndpointResult (N=26)95% Confidence Interval
Objective Response Rate (ORR) 73.1%52.21% - 88.43%
Disease Control Rate (DCR) 92.3%74.87% - 99.05%
Median Progression-Free Survival (PFS) 9.3 months5.85 months - Not Evaluated
Safety Profile (N=108)Any GradeGrade ≥3
Treatment-Emergent Adverse Events (TEAEs) 98.1%38.0%
Treatment-Related Adverse Events (TRAEs) 94.4%27.8%
Most Common TRAEs
Diarrhea46.3%Not specified
Anemia38.0%Not specified
Rash32.4%Not specified

Data from a multicenter, dose-escalation, and dose-expansion phase 1 clinical trial.[8]

Experimental Protocols

Representative Experimental Protocol: Phase 1 Dose-Escalation and Expansion Study of this compound in Advanced NSCLC

This protocol is a representative example based on available information from the Phase 1 trial of this compound (YK-029A).[8]

1. Study Objectives:

  • Primary: To evaluate the safety and tolerability of this compound in patients with advanced non-small cell lung cancer (NSCLC) harboring EGFR mutations. To determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).

  • Secondary: To assess the preliminary anti-tumor activity of this compound, characterized by Objective Response Rate (ORR), Disease Control Rate (DCR), and Progression-Free Survival (PFS). To evaluate the pharmacokinetic (PK) profile of this compound.

2. Patient Population:

  • Inclusion Criteria:

    • Histologically or cytologically confirmed advanced or metastatic NSCLC.

    • Documented EGFR mutation (e.g., exon 20 insertion, T790M).

    • Measurable disease as per Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.

    • Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.

    • Adequate organ function.

  • Exclusion Criteria:

    • Prior treatment with a third-generation EGFR TKI.

    • Symptomatic brain metastases.

    • Major surgery within 4 weeks prior to starting treatment.

3. Study Design:

  • Dose Escalation Phase: A standard 3+3 dose-escalation design is used. Cohorts of 3-6 patients receive escalating doses of this compound. The MTD is defined as the highest dose level at which ≤1 of 6 patients experiences a dose-limiting toxicity (DLT).

  • Dose Expansion Phase: Once the RP2D is determined, additional patients are enrolled into specific cohorts based on their EGFR mutation status (e.g., treatment-naive with EGFR exon 20 insertion) to further evaluate safety and preliminary efficacy.

4. Treatment:

  • This compound is administered orally, once daily, in 28-day cycles.

  • Treatment continues until disease progression, unacceptable toxicity, or withdrawal of consent.

5. Assessments:

  • Safety: Monitored through physical examinations, vital signs, laboratory tests, and recording of adverse events (AEs) graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

  • Efficacy: Tumor assessments (e.g., CT or MRI scans) are performed at baseline and every 6-8 weeks thereafter. Tumor response is evaluated by an independent review committee according to RECIST v1.1.

  • Pharmacokinetics: Blood samples are collected at specified time points to determine the plasma concentration of this compound.

6. Statistical Analysis:

  • Safety and tolerability are summarized using descriptive statistics.

  • Efficacy endpoints (ORR, DCR) are calculated with 95% confidence intervals.

  • PFS is estimated using the Kaplan-Meier method.

Mandatory Visualization

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2 Grb2 EGFR->Grb2 Autophosphorylation PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation This compound This compound This compound->EGFR Inhibition

Caption: EGFR Signaling Pathway and this compound Inhibition.

Confounding_Factors_Workflow cluster_confounders Potential Confounding Factors Study_Population Study Population (Advanced NSCLC with EGFR mutations) Treatment_Assignment Treatment Assignment Study_Population->Treatment_Assignment Pruvonertinib_Arm This compound Arm Treatment_Assignment->Pruvonertinib_Arm Control_Arm Control Arm Treatment_Assignment->Control_Arm Observed_Outcome Observed Outcome (e.g., PFS, OS) Pruvonertinib_Arm->Observed_Outcome Control_Arm->Observed_Outcome True_Treatment_Effect True Treatment Effect True_Treatment_Effect->Observed_Outcome EGFR_Subtype EGFR Mutation Subtype EGFR_Subtype->Treatment_Assignment EGFR_Subtype->Observed_Outcome Co_mutations Co-occurring Mutations Co_mutations->Treatment_Assignment Co_mutations->Observed_Outcome Baseline_Chars Baseline Characteristics Baseline_Chars->Treatment_Assignment Baseline_Chars->Observed_Outcome Prior_Therapy Prior Therapies Prior_Therapy->Treatment_Assignment Prior_Therapy->Observed_Outcome

Caption: Identifying Confounding Factors in this compound Studies.

References

Best Practices for Long-Term Storage of Pruvonertinib: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the best practices for the long-term storage of Pruvonertinib. Given the limited publicly available stability data for this compound, this guide leverages information on its structural analog, Osimertinib (B560133), and general best practices for the storage of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring the validity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term storage of this compound in its solid (powder) form, it is recommended to store the compound at -20°C.[1] To prevent degradation from environmental factors, the container should be tightly sealed and protected from light and moisture.[1][2] For short-term storage, 4°C is generally acceptable, but for periods exceeding a few weeks, -20°C is the preferred temperature to ensure stability.[1]

Q2: How should I store stock solutions of this compound?

Stock solutions of this compound, typically prepared in solvents like DMSO, should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles.[1] These aliquots should be stored at -20°C or, for extended periods, at -80°C.[3] Use amber vials or wrap vials in foil to protect the solutions from light.[1]

Q3: My this compound solution has precipitated. What should I do?

Precipitation can be caused by several factors, including exceeding the solubility limit, temperature fluctuations, or solvent evaporation. If you observe precipitation, gentle warming in a 37°C water bath may help redissolve the compound.[1] Ensure the vial is tightly sealed to prevent solvent evaporation. If the precipitate does not dissolve, it may indicate degradation, and the solution should be discarded.

Q4: What are the known degradation pathways for compounds similar to this compound?

Studies on Osimertinib, a structural analog of this compound, have shown that it is susceptible to degradation under acidic, alkaline, and oxidative conditions.[4][5][6][7][8] It demonstrates relative stability under thermal stress.[4][8] The primary degradation products often involve modifications to the core structure, such as N-oxides.[5] Therefore, it is crucial to avoid exposing this compound to strong acids, bases, and oxidizing agents.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Loss of Compound Activity - Improper storage temperature.- Repeated freeze-thaw cycles of stock solutions.- Exposure to light or moisture.- Degradation due to chemical incompatibility.- Verify storage temperature is consistently maintained at -20°C or below.- Aliquot stock solutions into single-use volumes.[1]- Store in tightly sealed, light-protected containers.[1][2]- Avoid contact with strong acids, bases, and oxidizing agents.
Inconsistent Experimental Results - Inaccurate weighing of the compound.- Incomplete dissolution.- Use of a degraded stock solution.- Use a calibrated analytical balance for weighing.- Visually confirm complete dissolution before use; gentle warming may assist.[1]- Prepare fresh stock solutions if degradation is suspected.
Discoloration of Solid Compound - Exposure to light or air (oxidation).- Discard the discolored compound as it may be degraded.- Ensure future storage is in a dark, airtight container.

Experimental Protocols

To ensure the integrity of your this compound samples, particularly after long-term storage or if degradation is suspected, the following experimental protocols can be employed.

Protocol 1: Purity and Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This method allows for the quantification of this compound and the detection of potential degradation products.

Methodology:

  • Preparation of Standard Solution:

    • Accurately weigh approximately 5 mg of a new, validated batch of this compound and dissolve it in an appropriate solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

    • Further dilute with the mobile phase to a working concentration (e.g., 10 µg/mL).

  • Preparation of Sample Solution:

    • Prepare a solution of the stored this compound sample at the same concentration as the standard solution.

  • Chromatographic Conditions (based on typical methods for similar compounds):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1 M ammonium (B1175870) acetate (B1210297) buffer is often effective for EGFR inhibitors.[4]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV-Vis spectrum of this compound (a common detection wavelength for similar compounds is around 270-280 nm).[4]

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Compare the chromatograms. A significant decrease in the area of the main peak for the stored sample compared to the standard, or the appearance of new peaks, indicates degradation.

Visualizations

Signaling Pathway Context

EGFR EGFR Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) EGFR->Downstream_Signaling Activation This compound This compound This compound->EGFR Inhibition Cell_Proliferation Tumor Cell Proliferation and Survival Downstream_Signaling->Cell_Proliferation Promotion

Caption: Simplified signaling pathway showing this compound's mechanism of action.

Experimental Workflow for Stability Assessment

Start Stored this compound Sample Prepare_Sample Prepare Sample and Standard Solutions Start->Prepare_Sample HPLC_Analysis HPLC Analysis Prepare_Sample->HPLC_Analysis Analyze_Data Analyze Chromatograms HPLC_Analysis->Analyze_Data Decision Degradation Observed? Analyze_Data->Decision End_Good Sample is Stable Proceed with Experiments Decision->End_Good No End_Bad Sample is Degraded Discard and Use New Stock Decision->End_Bad Yes

Caption: Workflow for assessing the stability of stored this compound samples.

References

Validation & Comparative

A Head-to-Head Comparison: Pruvonertinib vs. Osimertinib in T790M-Mutated NSCLC Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of pruvonertinib (also known as sunvozertinib (B10823858) or DZD9008) and osimertinib (B560133) in non-small cell lung cancer (NSCLC) models harboring the T790M resistance mutation.

Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is the established standard of care for patients with T790M-mutated NSCLC who have progressed on prior EGFR TKI therapy. This compound is an investigational, orally bioavailable, irreversible EGFR TKI also designed to target a range of EGFR mutations, including T790M. This guide synthesizes available preclinical data to offer a comparative perspective on their activity in T790M models.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo preclinical data for this compound and osimertinib in T790M models. Direct head-to-head clinical data in a T790M-positive patient population is not yet available for this compound, as clinical trials have primarily focused on its efficacy in patients with EGFR exon 20 insertion mutations.

Table 1: In Vitro Activity in T790M-Mutant Cell Lines

DrugCell LineMutationAssayIC50 (nM)Reference
This compound (Sunvozertinib/DZD9008) Ba/F3L858R/T790MpEGFR Downregulation1.1 - 12[1]
Osimertinib NCI-H1975L858R/T790MCell Viability (MTT)30[2]

Table 2: In Vivo Efficacy in T790M Xenograft Models

DrugModelMutationDosingOutcomeReference
This compound (Sunvozertinib/DZD9008) Luci-H1975 Brain Metastasis ModelL858R/T790M25 mg/kg or 50 mg/kg b.i.d.Profound tumor regression, comparable to osimertinib[1]
Osimertinib NCI-H1975 Subcutaneous XenograftL858R/T790M5 mg/kgPotent antitumor efficacy, enhanced with irradiation[3][4]

Signaling Pathways and Mechanism of Action

Both this compound and osimertinib are third-generation EGFR TKIs that irreversibly bind to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. This covalent bond formation effectively blocks EGFR signaling pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are critical for tumor cell proliferation and survival. Their selectivity for mutant EGFR, including the T790M resistance mutation, over wild-type EGFR is a key feature that minimizes off-target toxicities.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/RAF/MEK/ERK Pathway EGFR EGFR (T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound This compound This compound->EGFR Osimertinib Osimertinib Osimertinib->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression

Caption: EGFR Signaling Pathway Inhibition by this compound and Osimertinib.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used in the cited preclinical studies.

In Vitro pEGFR Downregulation Assay (for this compound)

  • Cell Lines: Ba/F3 cells engineered to express EGFR with L858R/T790M mutations.

  • Treatment: Cells were treated with varying concentrations of sunvozertinib (DZD9008).

  • Analysis: The levels of phosphorylated EGFR (pEGFR) were measured to determine the concentration at which the drug inhibits 50% of the EGFR phosphorylation (IC50). The specific method for pEGFR detection was not detailed in the available abstract.

In Vivo Xenograft Models A general workflow for evaluating the in vivo efficacy of EGFR inhibitors in T790M models is outlined below.

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_monitoring Efficacy Monitoring cluster_endpoint Endpoint Analysis Cell_Culture NCI-H1975 Cell (L858R/T790M) Culture Implantation Subcutaneous or Intracranial Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Oral Dosing (Vehicle, this compound, or Osimertinib) Randomization->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Body_Weight Body Weight Monitoring Dosing->Body_Weight Imaging Bioluminescence Imaging (for brain metastasis models) Dosing->Imaging Data_Analysis Tumor Growth Inhibition Calculation and Statistical Analysis Tumor_Measurement->Data_Analysis Imaging->Data_Analysis

Caption: General Workflow for T790M Xenograft Model Studies.

  • Cell Line for Xenografts: The NCI-H1975 human NSCLC cell line, which endogenously harbors both the L858R activating mutation and the T790M resistance mutation, is commonly used.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of the human tumor cells.

  • Tumor Implantation: For subcutaneous models, NCI-H1975 cells are injected into the flank of the mice. For brain metastasis models, luciferase-expressing NCI-H1975 (luci-H1975) cells are injected intracranially.

  • Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The drugs (this compound or osimertinib) are typically administered orally once or twice daily.

  • Efficacy Assessment: Tumor volume is measured regularly with calipers for subcutaneous models. For brain metastasis models, tumor burden is monitored by bioluminescence imaging. Body weight is also monitored as an indicator of toxicity. The primary endpoint is typically tumor growth inhibition.

Summary and Future Directions

Preclinical data suggests that this compound (sunvozertinib/DZD9008) demonstrates potent in vitro and in vivo activity against EGFR T790M-mutated NSCLC models, with an efficacy profile that appears comparable to osimertinib in the limited available data.[1] However, a direct and comprehensive comparison is challenging due to the lack of standardized head-to-head preclinical studies and the absence of clinical efficacy data for this compound in a T790M-positive patient population.

The clinical development of this compound has largely focused on its promising activity in patients with EGFR exon 20 insertion mutations, a population with high unmet medical need.[5][6] While preclinical findings support its potential in the T790M setting, further clinical investigation would be required to ascertain its comparative efficacy and safety profile against the established standard of care, osimertinib, in this specific patient population. Researchers will be keenly watching for any subgroup analyses from ongoing trials that may shed light on the clinical activity of this compound in T790M-mutated tumors.

References

A Head-to-Head Clinical and Preclinical Comparison of Exon 20 Insertion Inhibitors in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of targeted therapies for non-small cell lung cancer (NSCLC), a new generation of inhibitors targeting EGFR and HER2 exon 20 insertion mutations is offering hope for patients with tumors historically resistant to conventional EGFR tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive head-to-head comparison of Pruvonertinib (YK-029A) and other leading exon 20 insertion inhibitors, including Mobocertinib, Amivantamab, Poziotinib, and Zipalertinib (CLN-081), based on available clinical and preclinical data.

Executive Summary

This compound (YK-029A), a third-generation EGFR TKI, has demonstrated promising preliminary efficacy in treatment-naive NSCLC patients with EGFR exon 20 insertion mutations, exhibiting a high objective response rate.[1][2] This positions it as a significant contender in a field with several recently approved and late-stage clinical candidates. This guide will delve into the comparative efficacy, safety, and mechanisms of action of these inhibitors to provide researchers, clinicians, and drug development professionals with a clear, data-driven overview.

Comparative Efficacy of Exon 20 Insertion Inhibitors

The clinical performance of this compound and its counterparts is summarized below, focusing on key efficacy metrics from clinical trials in patients with NSCLC harboring EGFR exon 20 insertion mutations.

InhibitorTrial Name (Phase)Patient PopulationObjective Response Rate (ORR)Duration of Response (DoR)Progression-Free Survival (PFS)Overall Survival (OS)
This compound (YK-029A) Phase 1Treatment-Naive73.1%[1][2]Not Reported9.3 months[3][4]Not Reported
Mobocertinib EXCLAIM (Phase 1/2)Previously Treated28% (IRC)[5]17.5 months7.3 months[5]24.0 months[6]
Amivantamab CHRYSALIS (Phase 1)Previously Treated40% (BICR)[7]11.1 months[7]8.3 months[7]22.8 months
Poziotinib ZENITH20 (Phase 2)Previously Treated (EGFR)14.8%8.6 months5.5 months[8]19.2 months[8]
ZENITH20 (Phase 2)Treatment-Naive (HER2)43.8%5.4 months[9]5.6 months[9]Not Reported
Zipalertinib (CLN-081) REZILIENT1 (Phase 1/2)Previously Treated41% (at 100mg BID)8.5 monthsNot ReportedNot Reported

IRC: Independent Review Committee; BICR: Blinded Independent Central Review; BID: Twice Daily

Safety and Tolerability Profile

A comparison of the most common treatment-emergent adverse events (TEAEs) observed in clinical trials provides insight into the safety profiles of these inhibitors.

InhibitorCommon (≥20%) Treatment-Related Adverse EventsGrade ≥3 Treatment-Related Adverse Events
This compound (YK-029A) Anemia (50.9%), Diarrhea (49.1%), Rash (34.3%)[1][2]27.8% (including diarrhea)
Mobocertinib Diarrhea (91%), Rash (45%), Paronychia (38%), Decreased Appetite (35%), Nausea (34%)[10]Diarrhea (21%)[10]
Amivantamab Rash (86%), Infusion-Related Reactions (66%), Paronychia (45%)[7]Rash, Nail toxicity, Stomatitis, Infusion-related reaction, Fatigue, Edema, Constipation, Decreased appetite, Nausea, COVID-19, Diarrhea, Vomiting
Poziotinib Diarrhea, Rash, Stomatitis/Mucosal Inflammation[9]Rash (35%), Stomatitis/Mucosal Inflammation (21%), Diarrhea (15%) (in HER2+ patients)[9]
Zipalertinib (CLN-081) Rash (80%), Paronychia (32%), Diarrhea (30%)[3]Anemia (7%), Pneumonitis (2.5%), Rash (2.5%), Diarrhea (2%), ALT increased (2%), Platelet count decreased (2%)

Mechanism of Action and Signaling Pathways

This compound is an orally bioavailable, mutant-selective, third-generation EGFR inhibitor. It targets and irreversibly binds to EGFR with exon 20 insertion mutations, as well as the T790M resistance mutation.[11] This inhibition blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[4]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

EGFR signaling pathway and inhibition by this compound.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the preclinical and clinical evaluation of EGFR exon 20 insertion inhibitors.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of a compound against the kinase domain of EGFR.

Methodology: A common method is a luminescence-based kinase assay that measures the amount of ADP produced.

  • Reagent Preparation: Prepare a stock solution of the inhibitor in 100% DMSO. Prepare a master mix containing a peptide substrate and ATP in a kinase assay buffer. Dilute the recombinant EGFR enzyme in the kinase assay buffer.

  • Kinase Reaction: In a 96-well plate, add the diluted inhibitor or DMSO (control). Add the kinase reaction master mix. Initiate the reaction by adding the diluted EGFR enzyme. Incubate at 30°C for 60 minutes.

  • ADP Detection: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Add a detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from a dose-response curve.

Kinase_Assay_Workflow A Prepare Reagents (Inhibitor, Enzyme, Substrate, ATP) B Dispense Inhibitor/Control into 96-well plate A->B C Add Kinase Master Mix (Substrate + ATP) B->C D Initiate Reaction with EGFR Enzyme C->D E Incubate (30°C, 60 min) D->E F Stop Reaction & Deplete ATP E->F G Detect ADP (Luminescence) F->G H Data Analysis (Calculate IC50) G->H

Workflow of an in vitro kinase assay.
Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic and cytostatic effects of an inhibitor on cancer cell lines.

Methodology: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.

  • Cell Seeding: Seed cancer cells (e.g., those with EGFR exon 20 insertions) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.

Methodology: Human tumor cells are implanted into immunodeficient mice.

  • Cell Implantation: Subcutaneously inject human cancer cells with EGFR exon 20 insertion mutations into the flank of immunodeficient mice.

  • Tumor Growth: Monitor tumor growth until they reach a specified size.

  • Treatment Administration: Randomize mice into treatment and control groups. Administer the inhibitor (e.g., orally) and vehicle control daily.

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise, weigh, and analyze the tumors.

Xenograft_Workflow A Implant Cancer Cells into Mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment & Control Groups B->C D Administer Inhibitor or Vehicle Daily C->D E Measure Tumor Volume & Body Weight D->E Repeatedly F Endpoint: Excise & Analyze Tumors E->F

Experimental workflow for an in vivo tumor xenograft model.

Conclusion

This compound (YK-029A) has demonstrated a promising efficacy profile in its initial clinical evaluation for treatment-naive NSCLC with EGFR exon 20 insertion mutations, showing a high objective response rate. Its performance in the ongoing Phase III trial will be critical in establishing its position relative to other approved and investigational therapies. While direct cross-trial comparisons should be made with caution, the data presented in this guide provides a valuable framework for understanding the current landscape of exon 20 insertion inhibitors. The distinct safety profiles and mechanisms of action of these agents will likely play a significant role in treatment selection for this challenging patient population. Continued research and head-to-head clinical trials will be essential to further delineate the optimal therapeutic strategies for patients with EGFR and HER2 exon 20 insertion-mutated NSCLC.

References

Pruvonertinib's Selectivity for Mutant vs. Wild-Type EGFR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of Pruvonertinib (YK-029A), a third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, focusing on its selectivity for mutant versus wild-type (WT) EGFR. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's preclinical profile against other established EGFR inhibitors.

This compound is an orally bioavailable, mutant-selective EGFR inhibitor designed to target EGFR with exon 20 insertion (Ex20ins) mutations and the T790M resistance mutation.[1] Its mechanism aims to induce cell death and inhibit tumor growth in tumor cells that overexpress these mutated forms of EGFR.[2] This guide summarizes key preclinical data demonstrating its selectivity and provides context with comparable data for other EGFR inhibitors.

Quantitative Data Summary

The selectivity of an EGFR inhibitor is a critical factor in its therapeutic index, with higher selectivity for mutant forms potentially leading to a better safety profile by sparing wild-type EGFR. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound and other EGFR inhibitors against various EGFR genotypes. Lower values indicate higher potency.

Table 1: this compound (YK-029A) Activity Against Various EGFR Genotypes

Cell LineEGFR Mutation StatusGI50 (nM)
A431Wild-Type237
PC-9Exon 19 Deletion7.2
HCC827Exon 19 Deletion3.4
H1975L858R/T790M12
Ba/F3Exon 20 Insertion69

Data sourced from BioWorld.[3]

Table 2: Comparative IC50/GI50 Values of Other EGFR Inhibitors

InhibitorEGFR MutationCell LineIC50/GI50 (nM)Reference
Osimertinib Wild-TypeBa/F3>1000[4]
Exon 19 DeletionBa/F3~10[4]
L858RBa/F3~10[4]
L858R/T790MH197512[3]
Afatinib Wild-TypeBa/F3~100[4]
Exon 19 DeletionBa/F3<1[4]
L858RBa/F3<1[4]
L858R/T790MH1975~100[4]

Experimental Protocols

Detailed experimental protocols for the this compound-specific studies are not publicly available. However, the following are standard methodologies for the key experiments cited in this guide.

Biochemical Kinase Assay (General Protocol)

This assay quantifies the ability of an inhibitor to prevent the phosphorylation of a substrate by the target kinase.

Principle: The assay measures the enzymatic activity of purified EGFR (wild-type or mutant) by detecting the amount of phosphorylated substrate produced. Inhibition of this process by a compound leads to a decrease in the signal.

Methodology:

  • Reaction Setup: In a multi-well plate, the EGFR kinase enzyme is incubated with a specific peptide substrate, ATP, and varying concentrations of the test inhibitor (e.g., this compound).

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 60 minutes).

  • Signal Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³³P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

    • Luminescence-Based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to the kinase activity.

  • Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (General Protocol)

This assay measures the effect of an inhibitor on the growth and viability of cancer cell lines with different EGFR statuses.

Principle: The viability of cells is assessed after a period of incubation with the inhibitor. A reduction in cell viability indicates an inhibitory effect on cell proliferation.

Methodology:

  • Cell Seeding: Cancer cell lines with known EGFR mutations (e.g., PC-9, H1975) or wild-type EGFR (e.g., A431) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a serial dilution of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).

  • Incubation: The cells are incubated for a period of time, typically 72 hours, to allow for effects on cell proliferation.

  • Viability Assessment: Cell viability is measured using a variety of methods, such as:

    • MTS/MTT Assay: These colorimetric assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.

    • ATP-Based Assay (e.g., CellTiter-Glo®): This luminescent assay measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Data Analysis: The viability data is normalized to the vehicle-treated control cells and plotted against the inhibitor concentration to calculate the GI50 or IC50 value.

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Autophosphorylation & Activation Ligand Ligand (EGF, TGF-α) Ligand->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR Signaling Pathway.

Experimental Workflow for Inhibitor Selectivity

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Biochem_WT Kinase Assay: Wild-Type EGFR IC50_Biochem Determine Biochemical IC50 Biochem_WT->IC50_Biochem Biochem_Mut Kinase Assay: Mutant EGFR Biochem_Mut->IC50_Biochem Cell_WT Proliferation Assay: WT EGFR Cell Line IC50_Cellular Determine Cellular GI50/IC50 Cell_WT->IC50_Cellular Cell_Mut Proliferation Assay: Mutant EGFR Cell Line Cell_Mut->IC50_Cellular Inhibitor Test Inhibitor (this compound) Inhibitor->Biochem_WT Inhibitor->Biochem_Mut Inhibitor->Cell_WT Inhibitor->Cell_Mut Selectivity Calculate Selectivity Index (IC50 WT / IC50 Mutant) IC50_Biochem->Selectivity IC50_Cellular->Selectivity

Caption: Workflow for Determining Inhibitor Selectivity.

Logical Relationship of this compound's Selectivity

Pruvonertinib_Selectivity cluster_EGFR EGFR Targets cluster_Outcome Therapeutic Outcome This compound This compound Mutant_EGFR Mutant EGFR (Exon 20 ins, T790M) This compound->Mutant_EGFR High Potency (Low GI50) WT_EGFR Wild-Type EGFR This compound->WT_EGFR Low Potency (High GI50) Therapeutic_Window Favorable Therapeutic Window Mutant_EGFR->Therapeutic_Window WT_EGFR->Therapeutic_Window

Caption: this compound's Selectivity Profile.

References

Predicting Patient Response to Pruvonertinib: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for predicting patient response to Pruvonertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and its alternatives in the treatment of non-small cell lung cancer (NSCLC). The primary predictive biomarkers for this compound are specific mutations in the EGFR gene, namely exon 20 insertions (ex20ins) and the T790M mutation. This document outlines the performance of this compound and other targeted therapies in patient populations defined by these biomarkers, supported by experimental data from clinical trials. Detailed methodologies for key biomarker detection experiments and visualizations of relevant signaling pathways are also presented.

Mechanism of Action and Predictive Biomarkers

This compound (also known as YK-029A) is an orally active, mutant-selective EGFR inhibitor. It is designed to target both EGFR exon 20 insertion mutations and the T790M resistance mutation while sparing wild-type EGFR, which is intended to reduce toxicity.[1] By inhibiting the kinase activity of these mutant EGFR proteins, this compound blocks downstream signaling pathways, such as the PI3K-Akt and MAPK/ERK pathways, which are crucial for cancer cell growth, proliferation, and survival.[2][3]

The presence of EGFR exon 20 insertion mutations or the EGFR T790M mutation in tumor tissue or circulating tumor DNA (ctDNA) are the key predictive biomarkers for a positive response to this compound.

Comparative Performance Data

The following tables summarize the clinical performance of this compound and alternative therapies in NSCLC patients harboring EGFR exon 20 insertion mutations or the EGFR T790M mutation.

Table 1: Performance in Patients with EGFR Exon 20 Insertion Mutations
TreatmentTrial Name / CohortPatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Duration of Response (DoR)
This compound (YK-029A) Phase 1 Dose-ExpansionTreatment-naïve73.1%[4][5]9.3 months[5]Not Reported
Amivantamab CHRYSALIS (Phase 1)Post-platinum chemotherapy40%[6]8.3 months[7]11.1 months[6]
Amivantamab + Chemotherapy PAPILLON (Phase 3)Treatment-naïve73%[8]11.4 months[9]9.7 months[8]
Mobocertinib *EXCLAIM extension cohortPreviously treated25% (IRC)[10]7.3 months[10]11.2 months (investigator)[10]
Furmonertinib (high-dose) Real-world studyPreviously treated52.4%[11]6.15 months[11]Not Reported

*Note: Mobocertinib was voluntarily withdrawn from the market after its confirmatory trial failed to meet its primary endpoint.[9]

Table 2: Performance in Patients with EGFR T790M Mutation
TreatmentTrial Name / CohortPatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Duration of Response (DoR)
This compound (YK-029A) Phase 1 Dose-EscalationPreviously treatedData not yet reported in detailData not yet reported in detailData not yet reported in detail
Osimertinib AURA3 (Phase 3)Progressed on 1st/2nd gen EGFR TKI71%[12]10.1 months[12]9.7 months[12]
Osimertinib Pooled Phase 2 (AURA extension & AURA2)Progressed on prior EGFR TKI66%[12]11.0 months[12]Not Reported
Furmonertinib Phase 2bProgressed on 1st/2nd gen EGFR TKI or primary T790M74%Not ReportedNot Reported

A phase 1 trial of this compound has enrolled patients with the EGFR T790M mutation; however, specific efficacy data for this subgroup are not yet publicly available in detail.[5]

Experimental Protocols for Biomarker Detection

Accurate detection of EGFR exon 20 insertion and T790M mutations is critical for patient selection. The following are detailed methodologies for key experiments.

Detection of EGFR Exon 20 Insertion Mutations

Recommended Method: Next-Generation Sequencing (NGS)

NGS is the preferred method for detecting EGFR exon 20 insertions due to the high heterogeneity of these mutations.[13] PCR-based methods may fail to detect over 40% of these insertions, leading to false-negative results.[13]

  • Sample Type: Formalin-fixed paraffin-embedded (FFPE) tumor tissue or liquid biopsy (plasma-derived ctDNA).

  • DNA Extraction: Use a commercially available kit optimized for DNA extraction from either FFPE tissue or plasma. Quantify the extracted DNA using a fluorometric method (e.g., Qubit).

  • Library Preparation: Prepare sequencing libraries using a targeted NGS panel that includes the entire coding sequence of the EGFR gene, with a particular focus on exon 20. This can be achieved through amplicon-based or hybrid-capture-based enrichment methods.

  • Sequencing: Perform sequencing on an NGS platform (e.g., Illumina MiSeq or NextSeq) to a sufficient depth to accurately call low-frequency variants, especially for liquid biopsy samples.

  • Data Analysis: Align sequencing reads to the human reference genome (e.g., GRCh38). Use a validated bioinformatics pipeline to identify insertion mutations within exon 20 of the EGFR gene. The analysis should be capable of detecting a wide variety of insertion lengths and locations.

Detection of EGFR T790M Mutation

The T790M mutation can be detected in both tumor tissue and liquid biopsies. A liquid biopsy is often the first choice at the time of progression on a prior EGFR TKI due to its minimally invasive nature.[9]

1. Liquid Biopsy Analysis

  • Sample Type: Whole blood collected in specialized tubes (e.g., Streck Cell-Free DNA BCT) to stabilize cell-free DNA.

  • Plasma Isolation: Centrifuge the blood sample to separate plasma.

  • ctDNA Extraction: Extract ctDNA from the plasma using a dedicated kit.

  • Detection Methods:

    • Droplet Digital PCR (ddPCR): A highly sensitive method for detecting known mutations. The reaction mixture containing the ctDNA sample, primers, and probes specific for the T790M mutation and wild-type sequence is partitioned into thousands of droplets. PCR is performed in each droplet, and the number of positive droplets for the mutant and wild-type alleles is counted to quantify the mutation abundance.

    • Real-time PCR (qPCR)-based methods (e.g., cobas® EGFR Mutation Test): These assays use allele-specific primers and probes to detect and quantify the T790M mutation.[14]

    • NGS: As described above, targeted NGS can also be used to detect the T790M mutation in ctDNA.

2. Tissue Biopsy Analysis

If the liquid biopsy is negative for T790M, a tissue biopsy is recommended to rule out a false-negative result.[9]

  • Sample Type: FFPE tumor tissue from a biopsy at the time of disease progression.

  • DNA Extraction: Extract DNA from microdissected tumor-rich regions of the FFPE tissue.

  • Detection Methods: The same methods as for liquid biopsy (ddPCR, qPCR, NGS) can be applied to tissue-derived DNA.

Visualizations

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K-Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_outcome Cellular Outcome Ligand EGF Ligand EGFR Mutant EGFR (Exon 20 insertion or T790M) Ligand->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound This compound This compound->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway inhibited by this compound.

Biomarker_Detection_Workflow cluster_sample Sample Collection cluster_processing Sample Processing cluster_analysis Biomarker Analysis cluster_result Result Interpretation cluster_decision Clinical Decision Patient NSCLC Patient Tissue Tumor Tissue Biopsy Patient->Tissue Blood Blood Sample (Liquid Biopsy) Patient->Blood DNA_Tissue DNA Extraction (from Tissue) Tissue->DNA_Tissue ctDNA_Blood ctDNA Extraction (from Plasma) Blood->ctDNA_Blood NGS Next-Generation Sequencing (NGS) DNA_Tissue->NGS PCR ddPCR / qPCR DNA_Tissue->PCR T790M confirmation ctDNA_Blood->NGS ctDNA_Blood->PCR Result EGFR Mutation Status (Exon 20 ins / T790M) NGS->Result PCR->Result Decision Eligibility for This compound Therapy Result->Decision

Caption: Workflow for EGFR biomarker detection in NSCLC patients.

References

Pruvonertinib: A Comparative Analysis of its Cross-Resistance Profile with Other EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available preclinical data provides insights into the cross-resistance profile of pruvonertinib (also known as YK-029A), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in comparison to other EGFR TKIs. This guide, intended for researchers, scientists, and drug development professionals, summarizes key findings, details experimental methodologies, and visualizes the complex interplay of EGFR mutations and TKI activity.

This compound is an orally bioavailable, mutant-selective, third-generation EGFR inhibitor that targets EGFR exon 20 insertion (Ex20ins) activating mutations and the T790M resistance mutation.[1][2] Its covalent binding mechanism to the EGFR kinase domain underpins its activity against these challenging mutations. Understanding its cross-resistance profile is critical for positioning it within the evolving landscape of EGFR-targeted therapies for non-small cell lung cancer (NSCLC).

Comparative Efficacy Against Key EGFR Mutations

Preclinical studies have demonstrated this compound's potent inhibitory activity against various EGFR mutant cell lines. The following table summarizes the half-maximal growth inhibitory concentrations (GI50) of this compound in comparison to other EGFR TKIs across a panel of NSCLC cell lines harboring different EGFR mutations.

Cell LineEGFR Mutation StatusThis compound (GI50, nM)Osimertinib (B560133) (GI50, nM)Gefitinib (GI50, nM)Afatinib (GI50, nM)
PC-9Exon 19 Deletion7.2~1370.8
HCC827Exon 19 Deletion3.4---
H1975L858R/T790M125>100057
Ba/F3Exon 20 Insertion69---
A431Wild-Type EGFR237---

Data for this compound (YK-029A) was obtained from preclinical studies.[3] Data for comparator TKIs was compiled from various in vitro studies.[4] A dash (-) indicates that data was not available in the reviewed sources.

These data indicate that this compound is highly active against cell lines with the T790M resistance mutation (H1975) and those with EGFR exon 20 insertion mutations (Ba/F3), a setting where earlier generation TKIs have limited efficacy.[5][6][7] Notably, this compound demonstrates good selectivity for mutant EGFR over wild-type EGFR, as shown by the higher GI50 value in the A431 cell line.[3]

Activity in Overcoming TKI Resistance

A critical aspect of new EGFR TKIs is their ability to overcome resistance mechanisms that emerge during treatment with prior inhibitors.

Resistance to First- and Second-Generation TKIs

The most common mechanism of acquired resistance to first-generation (e.g., gefitinib, erlotinib) and second-generation (e.g., afatinib) EGFR TKIs is the development of the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[4] Preclinical data demonstrates that this compound potently inhibits the proliferation of NSCLC cell lines harboring the T790M mutation, such as H1975.[3] This positions this compound as a potential treatment option for patients who have progressed on first- or second-generation EGFR TKIs due to the acquisition of T790M.

Resistance to Third-Generation TKIs

Resistance to third-generation EGFR TKIs like osimertinib is a growing clinical challenge. A key on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain.[8][9] This mutation prevents the covalent binding of irreversible inhibitors like osimertinib. The activity of this compound against the C797S mutation is a critical area of ongoing research. While direct comparative data is limited, the development of fourth-generation EGFR TKIs and allosteric inhibitors is underway to address this unmet need.[8][9][10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway, the mechanism of TKI inhibition, and a typical experimental workflow for evaluating the cross-resistance profile of an EGFR TKI.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds TKI EGFR TKI (e.g., this compound) TKI->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of EGFR TKIs.

Experimental_Workflow start Start: Select NSCLC Cell Lines (Defined EGFR Mutations) culture Cell Culture start->culture treatment Treat with varying concentrations of This compound & other TKIs culture->treatment assay Perform Cell Viability Assay (e.g., MTT/MTS) treatment->assay data Data Analysis: Calculate GI50 values assay->data compare Compare GI50 values to determine cross-resistance profile data->compare

Caption: Experimental workflow for assessing the cross-resistance of EGFR TKIs.

Experimental Protocols

The following are outlines of common experimental protocols used to determine the cross-resistance profile of EGFR TKIs.

Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the concentration of a TKI required to inhibit the growth of cancer cells by 50% (GI50 or IC50).

Methodology:

  • Cell Seeding: NSCLC cell lines with known EGFR mutations are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • TKI Treatment: A serial dilution of the test TKI (e.g., this compound) and comparator TKIs are added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT/MTS Addition: After the incubation period, MTT or MTS reagent is added to each well.

  • Incubation and Measurement: The plates are incubated for an additional 1-4 hours. For MTT assays, a solubilizing agent is added to dissolve the formazan (B1609692) crystals. The absorbance is then measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The GI50 values are calculated by fitting the data to a dose-response curve using appropriate software.

Biochemical Kinase Inhibition Assay

Objective: To directly measure the inhibitory activity of a TKI on the enzymatic function of purified EGFR protein.

Methodology:

  • Assay Setup: Purified recombinant wild-type or mutant EGFR protein is incubated with a range of concentrations of the test TKI in a kinase reaction buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide) and ATP.

  • Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA, fluorescence-based assays, or radiometric assays.

  • Data Analysis: The percentage of kinase inhibition is calculated for each TKI concentration, and the IC50 value is determined from the dose-response curve.

Conclusion

The available preclinical data suggests that this compound is a potent inhibitor of EGFR exon 20 insertion mutations and the T790M resistance mutation. Its activity against T790M-mutant cell lines indicates its potential to overcome resistance to first- and second-generation EGFR TKIs. Further investigation is required to fully elucidate its cross-resistance profile, particularly in the context of C797S-mediated resistance to third-generation inhibitors. Head-to-head preclinical and clinical studies will be crucial in defining the precise role of this compound in the treatment paradigm for EGFR-mutant NSCLC.

[Insert boilerplate here]

Contact:

References

Independent Validation of Pruvonertinib: A Comparative Analysis Against Other EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides an objective comparison of the published research findings for Pruvonertinib (also known as YK-029A), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), against other therapeutic alternatives for non-small cell lung cancer (NSCLC) with specific EGFR mutations. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent validation of this compound's performance based on available preclinical and early clinical data.

Executive Summary

This compound (YK-029A), developed by Suzhou Puhe Biopharma, is an oral, irreversible, and highly selective EGFR-TKI targeting multiple EGFR mutation subtypes, including the T790M resistance mutation and exon 20 insertion (ex20ins) mutations.[1] Preclinical and Phase I clinical data suggest that this compound has a favorable safety profile and demonstrates significant anti-tumor efficacy, particularly in treatment-naive patients with EGFR ex20ins mutant NSCLC.[1][2] This guide will compare these findings with data from other approved and investigational therapies for similar indications, namely Mobocertinib and Amivantamab, as well as the established third-generation EGFR inhibitor, Osimertinib.

Mechanism of Action and Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In NSCLC, activating mutations in the EGFR gene lead to constitutive activation of these pathways, driving tumorigenesis.

This compound, like other EGFR-TKIs, functions by binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling. This leads to the suppression of cancer cell proliferation and induction of apoptosis.[3] this compound is designed to be highly selective for mutant forms of EGFR, including T790M and ex20ins, while sparing wild-type EGFR, which is expected to result in a better safety profile.[1][4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Therapeutic Intervention cluster_pathways Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates This compound This compound (YK-029A) This compound->EGFR Inhibits Alternatives Osimertinib, Mobocertinib Alternatives->EGFR Inhibit Amivantamab Amivantamab Amivantamab->EGFR Binds extracellularly RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway and TKI Inhibition. (Within 100 characters)

Comparative Performance Data

Preclinical Efficacy

The following table summarizes the in vitro antiproliferative activity of this compound (YK-029A) compared to Osimertinib in various NSCLC cell lines.

Cell LineEGFR Mutation StatusThis compound (YK-029A) GI50 (nM)Osimertinib GI50 (nM)Reference
A431Wild-Type237-[4]
PC-9exon 19 del7.2-[4]
HCC827exon 19 del3.4-[4]
H1975L858R, T790M12-[4]
Ba/F3exon 20 ins69-[4]

GI50: 50% growth inhibition concentration.

In a gefitinib-resistant H1975-derived xenograft model, orally administered this compound at 5, 10, and 20 mg/kg achieved tumor growth inhibition rates of 93%, 103%, and 111%, respectively.[4]

Clinical Efficacy in EGFR ex20ins NSCLC

The tables below compare the preliminary clinical efficacy of this compound with other TKIs in patients with NSCLC harboring EGFR exon 20 insertion mutations.

Table 1: Efficacy in Treatment-Naive Patients

DrugTrial (Phase)NORR (%)DCR (%)mPFS (months)Reference
This compound (YK-029A) Phase I2673.192.39.3[2]
Amivantamab + Chemotherapy PAPILLON (Phase III)153--11.4[5]
Chemotherapy PAPILLON (Phase III)155--6.7[5]

Table 2: Efficacy in Platinum-Pretreated Patients

DrugTrial (Phase)NORR (%)mDOR (months)mPFS (months)mOS (months)Reference
Mobocertinib Phase I/II1142817.57.324.0[6]
Amivantamab CHRYSALIS (Phase I)814011.18.322.8[7]
Osimertinib (160mg) ECOG-ACRIN 5162 (Phase II)2124-9.6-[8]

ORR: Objective Response Rate; DCR: Disease Control Rate; mPFS: median Progression-Free Survival; mDOR: median Duration of Response; mOS: median Overall Survival.

Experimental Protocols and Methodologies

This compound (YK-029A) Preclinical Studies
  • Cell Lines and Culture: A431 (wild-type EGFR), PC-9 (EGFR exon 19 deletion), HCC827 (EGFR exon 19 deletion), H1975 (EGFR L858R/T790M), and Ba/F3 (EGFR exon 20 insertion) cell lines were used to assess the antiproliferative activity of YK-029A.[4]

  • In Vivo Xenograft Model: A gefitinib-resistant H1975-derived xenograft model in BALB/c nude mice was used to evaluate the in vivo antitumor efficacy of YK-029A administered orally.[4] YK-029A also showed significant antitumor activity in patient-derived xenograft (PDX) models with EGFR ex20ins mutations.[3]

This compound (YK-029A) Phase I Clinical Trial (NCT05767866)

This was a Phase I, open-label, dose-escalation and dose-expansion study to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of YK-029A.[2][9]

  • Patient Population: Patients with locally advanced or metastatic NSCLC with EGFR T790M, EGFR ex20ins, or other rare EGFR mutations. The treatment-naive cohort consisted of patients with EGFR ex20ins mutations.[2]

  • Study Design: The study included a dose-escalation phase (50, 100, 150, 200 to 250 mg/day) and a dose-expansion phase.[2][9] The recommended Phase II dose for the treatment-naive EGFR ex20ins cohort was determined to be 200 mg once daily.[2]

  • Efficacy Assessment: Efficacy was assessed by an independent review committee based on RECIST v1.1 criteria.[2]

Pruvonertinib_Phase1_Workflow cluster_enrollment Patient Enrollment cluster_design Study Design cluster_endpoints Primary and Secondary Endpoints Patient Advanced NSCLC Patients with EGFR T790M, ex20ins, or rare mutations DoseEscalation Dose Escalation Phase (50-250 mg/day) Patient->DoseEscalation DoseExpansion Dose Expansion Phase (RP2D: 200 mg/day for ex20ins naive) DoseEscalation->DoseExpansion Safety Safety & Tolerability (DLT, MTD, AEs) DoseExpansion->Safety Efficacy Preliminary Efficacy (ORR, DCR, PFS) DoseExpansion->Efficacy PK Pharmacokinetics DoseExpansion->PK

Caption: Workflow of the this compound Phase I Clinical Trial. (Within 100 characters)

Logical Relationships and Conclusions

The available data positions this compound as a promising next-generation EGFR-TKI with a potentially best-in-class profile for the first-line treatment of EGFR ex20ins mutant NSCLC.

  • High Efficacy in a High-Need Population: The reported ORR of 73.1% for this compound in treatment-naive EGFR ex20ins patients is notably high compared to historical data for chemotherapy and even surpasses the ORR seen with other targeted agents in the platinum-pretreated setting.[2]

  • Favorable Safety Profile: Treatment-related adverse events (TRAEs) were mostly grade 1-2, with the most common being diarrhea, anemia, and rash. Grade ≥3 TRAEs occurred in 27.8% of patients, which is a critical consideration in clinical practice.[2]

  • Oral Administration: As an oral TKI, this compound offers a convenience advantage over intravenously administered agents like Amivantamab.[7]

Pruvonertinib_Validation_Logic This compound This compound (YK-029A) Target EGFR with T790M or exon 20 insertion mutations This compound->Target Targets Mechanism Inhibition of EGFR Signaling Pathways Target->Mechanism Leads to Preclinical Preclinical Data: - High in vitro potency - In vivo tumor regression Mechanism->Preclinical Validated by Clinical Phase I Clinical Data: - High ORR (73.1%) in 1L ex20ins - Manageable Safety Profile Preclinical->Clinical Supports Conclusion Promising candidate for 1L treatment of EGFR ex20ins NSCLC Clinical->Conclusion Indicates

Caption: Logical Flow for this compound's Validation. (Within 100 characters)

References

Assessing the Durability of Response to Pruvonertinib in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the durability of response to Pruvonertinib and its alternatives in preclinical models of non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) mutations. Given the limited publicly available preclinical data specifically detailing the long-term durable response of this compound, this guide synthesizes available information on its mechanism and preclinical activity, and draws comparisons with established and emerging therapies for which more extensive durability data exists.

Executive Summary

This compound is an orally bioavailable, third-generation EGFR inhibitor designed to target EGFR exon 20 insertion (Ex20ins) activating mutations and the T790M resistance mutation. While direct preclinical studies on the durability of this compound's response are not extensively reported, its mechanism as a covalent inhibitor suggests the potential for a sustained therapeutic effect. This guide compares this compound with other EGFR inhibitors, including Osimertinib (B560133), Mobocertinib, and the bispecific antibody Amivantamab, by examining their preclinical and clinical data to infer and compare their potential for durable responses.

Data Presentation

The following tables summarize the available preclinical and clinical data for this compound and its key alternatives. This data provides insights into the efficacy and potential for durable responses of these agents.

Table 1: Preclinical Efficacy of EGFR Inhibitors

DrugPreclinical Model(s)Key Findings Related to DurabilityCitation(s)
This compound Data not publicly availableAs a covalent inhibitor of EGFR Ex20ins and T790M mutations, it is designed for sustained target inhibition.[1]
Osimertinib PC9 (exon 19 deletion) and H1975 (L858R/T790M) mouse xenograft modelsProfound and sustained tumor regression in a dose-dependent manner.[2]
Mobocertinib Ba/F3 cells with various EGFR exon 20 insertion mutations; murine models with ASV mutationInhibitory activity against multiple EGFR exon 20 insertion mutations; clinical studies suggest the potential for lasting responses.[3]
Amivantamab Ba/F3 cells, patient-derived cells/organoids/xenograft models with diverse Exon20insAntitumor activity in multiple preclinical models; durable response noted 8 weeks after discontinuation in one in vivo model.[4][5]

Table 2: Clinical Efficacy and Durability Metrics

DrugTarget PopulationObjective Response Rate (ORR)Median Duration of Response (mDoR)Median Progression-Free Survival (mPFS)Citation(s)
This compound EGFR Ex20ins, T790M mutationsClinical data not yet reportedClinical data not yet reportedClinical data not yet reported[1]
Osimertinib First-line EGFR-mutated NSCLC (FLAURA trial)80%17.2 months18.9 months[2]
Mobocertinib Platinum-pretreated EGFRex20ins mNSCLC28% (IRC), 35% (investigator)17.5 months7.3 months[6]
Amivantamab Platinum-pretreated EGFR Exon 20 insertion NSCLC (CHRYSALIS trial)40%11.1 months8.3 months[5]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing preclinical data. The following are representative experimental protocols used to assess the efficacy and durability of EGFR inhibitors.

1. Cell-Based Proliferation Assays

  • Cell Lines: Ba/F3 cells engineered to express various EGFR mutations (e.g., exon 20 insertions) are commonly used. Patient-derived cell lines can also be employed.

  • Methodology: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (e.g., this compound, Mobocertinib). Cell viability is assessed after a set incubation period (e.g., 72 hours) using assays such as CellTiter-Glo®. The half-maximal inhibitory concentration (IC50) is then calculated to determine the potency of the inhibitor against different EGFR mutants.[7][8]

2. Xenograft Models

  • Animal Models: Immunocompromised mice (e.g., BALB/c nude or NSG mice) are typically used.[4][9]

  • Tumor Implantation: Human NSCLC cells harboring specific EGFR mutations or patient-derived tumor fragments are implanted subcutaneously or orthotopically into the mice.[9][10]

  • Treatment Regimen: Once tumors reach a specified volume, mice are randomized into treatment and vehicle control groups. The test article (e.g., this compound) is administered orally or via injection at specified doses and schedules for a defined period.

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., Western blotting to assess target engagement). The duration of tumor growth inhibition or regression is a key indicator of response durability.[2][4]

3. Western Blotting for Target Engagement

  • Sample Preparation: Protein lysates are prepared from treated cells or excised tumor tissues.

  • Methodology: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: Membranes are probed with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR, as well as downstream signaling proteins (e.g., p-AKT, p-ERK).

  • Analysis: The levels of phosphorylated proteins relative to total proteins are quantified to assess the extent and duration of target inhibition.[7]

Mandatory Visualization

Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR binds Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Preclinical_Durability_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment (Xenograft Model) cluster_evaluation Durability Evaluation cell_lines Select NSCLC Cell Lines (EGFR Exon 20 Insertion) ic50 Determine IC50 (Proliferation Assay) cell_lines->ic50 Treat with this compound implantation Implant Tumor Cells/Fragments into Immunocompromised Mice ic50->implantation Inform in vivo dose treatment Administer this compound or Vehicle Control implantation->treatment Tumors reach target size monitoring Monitor Tumor Volume and Body Weight Over Time treatment->monitoring analysis Analyze Tumor Tissue (e.g., Western Blot for p-EGFR) monitoring->analysis End of study durability Assess Sustained Tumor Growth Inhibition/Regression monitoring->durability

References

Meta-analysis of clinical trial data for third-generation EGFR inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The advent of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has marked a paradigm shift in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations. These agents were specifically designed to overcome the resistance mediated by the T790M mutation, a common failure point for first- and second-generation inhibitors, while also maintaining activity against sensitizing EGFR mutations and exhibiting a more favorable safety profile due to their selectivity for mutant over wild-type EGFR.[1][2] This guide provides a meta-analysis of key clinical trial data for prominent third-generation EGFR inhibitors, including osimertinib (B560133), aumolertinib, and lazertinib (B608487), to offer an objective comparison of their performance.

Mechanism of Action and Signaling Pathway

Third-generation EGFR inhibitors irreversibly bind to the cysteine residue at position 797 (C797) within the ATP-binding site of the EGFR kinase domain.[1] This covalent bond is crucial for their potent and sustained inhibition of both sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[1] By sparing wild-type EGFR, these inhibitors mitigate some of the toxicities, such as rash and diarrhea, commonly associated with earlier-generation TKIs.[3]

The EGFR signaling pathway is a complex network that, upon activation by ligands like EGF, triggers downstream cascades including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell proliferation, survival, and differentiation.[4] In cancer, activating mutations in EGFR lead to constitutive signaling, driving tumor growth. Third-generation inhibitors effectively block these aberrant signals.

EGFR_Signaling_Pathway EGFR Signaling Pathway and TKI Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription, Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation TKI Third-Gen EGFR TKI TKI->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of third-generation TKIs.

Comparative Efficacy of Key Third-Generation EGFR Inhibitors

The following tables summarize the key efficacy and safety data from the pivotal Phase III clinical trials for osimertinib (FLAURA), aumolertinib (AENEAS), and lazertinib (LASER301). All three trials compared the third-generation inhibitor to a first-generation EGFR TKI (gefitinib or erlotinib) in the first-line treatment of patients with EGFR-mutated advanced NSCLC.

Table 1: Key Efficacy Outcomes in Pivotal Phase III Trials

EndpointFLAURA (Osimertinib vs. Gefitinib (B1684475)/Erlotinib)[5][6]AENEAS (Aumolertinib vs. Gefitinib)[7][8]LASER301 (Lazertinib vs. Gefitinib)[2][9]
Median Progression-Free Survival (PFS) 18.9 months vs. 10.2 months19.3 months vs. 9.9 months20.6 months vs. 9.7 months
Hazard Ratio (HR) for PFS 0.46 (95% CI: 0.37-0.57)0.46 (95% CI: 0.36-0.60)0.45 (95% CI: 0.34-0.58)
Median Overall Survival (OS) 38.6 months vs. 31.8 monthsData immatureData immature (18-month OS rate: 80% vs. 72%)[2]
Hazard Ratio (HR) for OS 0.80 (95% CI: 0.64-1.00)-0.74 (95% CI: 0.51-1.08)[2]
Objective Response Rate (ORR) 80% vs. 76%73.8% vs. 72.1%76% vs. 76%
Median Duration of Response (DoR) 17.2 months vs. 8.5 months18.1 months vs. 8.3 months19.4 months vs. 8.3 months

Table 2: Safety Profile - Common Adverse Events (Any Grade)

Adverse EventFLAURA (Osimertinib)[6]AENEAS (Aumolertinib)[7][8]LASER301 (Lazertinib)[2]
Diarrhea 58%16.4%Not specified
Rash/Acne 58%23.4%Not specified
Dry Skin 36%Not specifiedNot specified
Paronychia 35%Not specifiedNot specified
Stomatitis 29%Not specifiedNot specified
Grade ≥3 Adverse Events 34%36.4%Not specified

Experimental Protocols of Key Clinical Trials

The methodologies of the FLAURA, AENEAS, and LASER301 trials share a common framework, as illustrated below.

Trial_Workflow Comparative Workflow of Pivotal Phase III Trials cluster_screening Patient Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms cluster_assessment Efficacy and Safety Assessment Eligibility Inclusion/Exclusion Criteria Met - EGFR mutation (Ex19del or L858R) - Advanced/Metastatic NSCLC - Treatment-naïve - ECOG PS 0-1 Randomize Stratification: - Mutation Type (Ex19del vs L858R) - Race (Asian vs Non-Asian, LASER301/FLAURA) - CNS Metastases (AENEAS) Eligibility->Randomize ArmA Third-Generation TKI (Osimertinib 80mg QD / Aumolertinib 110mg QD / Lazertinib 240mg QD) Randomize->ArmA ArmB First-Generation TKI (Gefitinib 250mg QD or Erlotinib (B232) 150mg QD) Randomize->ArmB Endpoints Primary Endpoint: Progression-Free Survival (PFS) Secondary Endpoints: OS, ORR, DoR, Safety ArmA->Endpoints ArmB->Endpoints Tumor_Assessment Tumor Assessment (e.g., RECIST 1.1) Every 6 weeks Endpoints->Tumor_Assessment

Caption: A generalized workflow for the FLAURA, AENEAS, and LASER301 clinical trials.

FLAURA Trial (Osimertinib)
  • Study Design: A Phase III, double-blind, randomized controlled trial.[5][6]

  • Patient Population: 556 treatment-naïve patients with locally advanced or metastatic NSCLC with EGFR exon 19 deletion or L858R mutation.[6]

  • Inclusion Criteria: Adult patients with a WHO performance status of 0 or 1.[10]

  • Exclusion Criteria: Symptomatic central nervous system (CNS) metastases, spinal cord compression, or leptomeningeal disease.

  • Dosing Regimen: Osimertinib (80 mg once daily) versus gefitinib (250 mg once daily) or erlotinib (150 mg once daily).[6]

  • Primary Endpoint: Progression-free survival (PFS) as assessed by the investigator.[5]

  • Tumor Assessment: Performed at screening, every 6 weeks for the first 3 years, and then every 12 weeks until objective disease progression.

AENEAS Trial (Aumolertinib)
  • Study Design: A Phase III, double-blind, randomized controlled trial conducted in China.[7][8]

  • Patient Population: 429 treatment-naïve patients with locally advanced or metastatic NSCLC with EGFR exon 19 deletion or L858R mutation.[8]

  • Inclusion Criteria: Patients with or without asymptomatic, stable CNS metastases were eligible.[7]

  • Dosing Regimen: Aumolertinib (110 mg once daily) versus gefitinib (250 mg once daily).[8]

  • Primary Endpoint: PFS as determined by investigator assessment.[7]

  • Tumor Assessment: Conducted at baseline, every 6 weeks until week 48, and every 9 weeks thereafter until disease progression.

LASER301 Trial (Lazertinib)
  • Study Design: A global, Phase III, double-blind, randomized controlled trial.[2][9]

  • Patient Population: 393 treatment-naïve patients with locally advanced or metastatic NSCLC with EGFR exon 19 deletion or L858R mutation.[2]

  • Inclusion Criteria: Patients with stable, asymptomatic brain metastases were permitted.[9]

  • Dosing Regimen: Lazertinib (240 mg once daily) versus gefitinib (250 mg once daily).[2]

  • Primary Endpoint: Investigator-assessed PFS.[2]

  • Tumor Assessment: Performed every 6 weeks until week 54, and then every 9 weeks until disease progression.

Conclusion

The meta-analysis of data from the FLAURA, AENEAS, and LASER301 trials demonstrates that third-generation EGFR inhibitors—osimertinib, aumolertinib, and lazertinib—are superior to first-generation inhibitors as a first-line treatment for EGFR-mutated advanced NSCLC. All three agents have shown a statistically significant and clinically meaningful improvement in progression-free survival. While overall survival data are still maturing for aumolertinib and lazertinib, the initial results are promising. The safety profiles of these third-generation inhibitors are generally manageable and appear more favorable than older agents, particularly concerning skin and gastrointestinal toxicities. The choice between these third-generation inhibitors may depend on various factors including regional availability, specific patient characteristics, and long-term survival and safety data as it becomes available. Head-to-head comparative trials between these third-generation agents would be invaluable in further guiding clinical decision-making.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.